molecular formula C12H28O5Si B13925871 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane CAS No. 97969-60-3

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Cat. No.: B13925871
CAS No.: 97969-60-3
M. Wt: 280.43 g/mol
InChI Key: VQFCQIBNDODVOM-UHFFFAOYSA-N
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Description

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (CAS 102120-31-0) is a specialized organosilicon compound of significant interest in chemical synthesis and materials science research. This molecule, with the molecular formula C12H28O5Si, features a central silicon atom coordinated within a unique structure containing both ether linkages and hydrolysable ethoxy groups . This architecture makes it a valuable precursor and building block. Its primary research value lies in its dual functionality; the polyether chain can impart solubility or act as a spacer, while the diethoxy silane group is reactive towards various surfaces and organic functionalities, enabling the molecule to act as a versatile linker . Researchers utilize this compound in the development of advanced materials, including surface modifications to create specific interfacial properties, the synthesis of hybrid organic-inorganic polymers, and as a potential reagent in the preparation of more complex silatrane-like heterocyclic systems . The compound's mechanism of action typically involves the initial hydrolysis of the ethoxy groups, forming reactive silanols that can condense with hydroxylated surfaces (e.g., glass, metals, or metal oxides) or with other silane molecules to form stable siloxane networks (Si-O-Si or Si-O-M). This process effectively anchors organic chains to inorganic substrates, facilitating the creation of tailored interfaces with specific characteristics such as improved adhesion, corrosion resistance, or controlled wettability. This compound is provided For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

97969-60-3

Molecular Formula

C12H28O5Si

Molecular Weight

280.43 g/mol

IUPAC Name

triethoxy-[3-(2-methoxyethoxy)propyl]silane

InChI

InChI=1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3

InChI Key

VQFCQIBNDODVOM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCCOC)(OCC)OCC

Related CAS

97969-60-3

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Surface Engineering & Physicochemical Characterization[1]

Executive Summary

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is a specialized organosilane coupling agent characterized by a short polyethylene glycol (PEG) ether tail fused to a hydrolyzable triethoxysilyl anchor.[1] Often referred to in industrial applications as Triethoxy(3-(2-methoxyethoxy)propyl)silane , this molecule serves as a critical bridge in nanotechnology and drug delivery systems.[1]

Unlike simple alkyl silanes (which induce hydrophobicity) or amino-silanes (which provide cationic charges), this molecule imparts "stealth" properties —neutral hydrophilicity and steric repulsion—to inorganic surfaces.[1] This guide analyzes its physicochemical behavior, hydrolysis kinetics, and application in synthesizing biocompatible interfaces.

Part 1: Physicochemical Characterization[1][2]

The dual nature of this compound lies in its amphiphilic architecture .[1] The silane headgroup (


) reacts with inorganic hydroxyls, while the ether tail (

) extends into the solvent, disrupting protein adsorption.[1]
Table 1: Critical Physicochemical Properties
PropertyValue / CharacteristicTechnical Note
Systematic Name This compoundIUPAC nomenclature based on the 12-atom backbone.[1]
Common Equivalent Triethoxy(3-(2-methoxyethoxy)propyl)silaneOften synonymous with "PEG-Silane (3-unit)".[1]
Molecular Formula

Calculated based on structure.[1]
Molecular Weight ~308.49 g/mol Heavier than its trimethoxy analogue (~238 g/mol ).[1]
Physical State Colorless, transparent liquidLow viscosity; hygroscopic.[1]
Boiling Point >250°C (Estimated)High BP due to molecular weight and ether polarity.[1]
Density ~0.98 - 1.02 g/mLSlightly denser than ethanol; lighter than water.[1]
Hydrolytic Sensitivity Moderate (Slow)Reacts with moisture to release Ethanol .[1]
Refractive Index ~1.41 - 1.43Compatible with optical glass coatings.[1]
Solubility Soluble in alcohols, ketones, aromatics.Reacts with water; forms emulsions initially.[1]

Critical Insight: The substitution of ethoxy groups (releasing ethanol) rather than methoxy groups (releasing methanol) makes this variant preferred in pharmaceutical and biomedical applications due to the lower toxicity of the hydrolysis byproduct.

Part 2: Molecular Architecture & Reactivity[1]
2.1 The "Stealth" Mechanism (Steric Repulsion)

The ether chain (positions 2-8 in the backbone) mimics Polyethylene Glycol (PEG). When a surface is densely coated with this silane, the ether oxygens hydrogen-bond with water molecules, creating a hydration shell .[1]

  • Thermodynamic Effect: Protein adsorption requires displacing this hydration water, which is energetically unfavorable (enthalpic penalty).[1]

  • Kinetic Effect: The flexible ether chain creates a "entropic brush" that physically repels approaching biomolecules.[1]

2.2 Hydrolysis & Condensation Kinetics

Unlike amino-silanes (which autocatalyze hydrolysis), this compound requires acid or base catalysis to hydrolyze efficiently.[1]

Reaction Pathway:

  • Hydrolysis:

    
    
    
  • Condensation:

    
    [1]
    

The Triethoxy headgroup hydrolyzes roughly 5-10x slower than a Trimethoxy headgroup.[1] This is advantageous for researchers requiring precise control over monolayer formation, as it prevents rapid self-polymerization in solution (a common issue with methoxy-silanes).[1]

HydrolysisMechanism Silane Native Silane (Triethoxy) Hydrolysis Hydrolysis (Acid Catalyzed pH 4.5) Silane->Hydrolysis + H2O Silanol Active Silanol (Tri-hydroxy species) Hydrolysis->Silanol - 3 EtOH Condensation Condensation (Covalent Bond Formation) Silanol->Condensation Surface Inorganic Surface (Si-OH / Metal-OH) Surface->Condensation Layer PEGylated Surface (Stealth Layer) Condensation->Layer - H2O

Figure 1: Step-wise activation pathway of this compound from native ester to covalently bound surface modifier.[1]

Part 3: Applications in Drug Development
3.1 Nanoparticle Shielding

In drug delivery, silica nanoparticles (MSNs) or iron oxide particles are coated with this silane to increase circulation time. The short PEG chain (3-4 units) is often superior to long-chain PEGs (MW 2000+) for small nanoparticles because:

  • High Grafting Density: Smaller footprint allows more molecules per

    
    .[1]
    
  • Reduced Hydrodynamic Radius: It provides stealth without significantly increasing particle size, crucial for permeating tumor vasculature (EPR effect).[1]

3.2 Microfluidic Device Passivation

PDMS (Polydimethylsiloxane) chips used in bio-assays often suffer from non-specific protein binding.[1] Vapor-phase deposition of this silane renders the PDMS channels hydrophilic and protein-resistant, preventing analyte loss.[1]

Part 4: Experimental Protocols
Protocol A: Aqueous-Alcoholic Silanization (For Silica Nanoparticles)

Use this protocol for coating dispersed nanoparticles.[1]

Reagents:

  • 95% Ethanol / 5% Water (v/v)

  • Acetic Acid (Glacial)

  • This compound[1][2]

Workflow:

  • Activation: Adjust the pH of the Ethanol/Water mixture to 4.5 - 5.0 using acetic acid.

    • Why: Acid catalysis protonates the ethoxy oxygen, making it a better leaving group.

  • Hydrolysis: Add the silane to the solvent at 2% (v/v) concentration. Stir for 15-30 minutes at room temperature.

    • Validation: The solution should remain clear. Cloudiness indicates premature self-condensation (polymerization).[1]

  • Deposition: Add the silica nanoparticles to the hydrolyzed silane solution.

  • Reaction: Stir for 12-24 hours at room temperature or 4 hours at 50°C.

  • Curing: Centrifuge particles, wash 3x with ethanol to remove unbound silane. Cure in an oven at 80°C for 2 hours .

    • Why: Heat drives the final condensation reaction (

      
      ), locking the coating in place.[1]
      
Protocol B: Vapor Phase Deposition (For Planar Surfaces/Chips)

Use this protocol for glass slides or silicon wafers to ensure a perfect monolayer.

  • Clean: Treat surface with Oxygen Plasma (100W, 60s) to generate active -OH groups.[1]

  • Setup: Place the substrates in a vacuum desiccator.

  • Vaporize: Place 100 µL of silane in a small open vial inside the desiccator (do not apply directly to surface).

  • Incubate: Pump down to <10 mbar and seal. Leave for 1-2 hours at 60°C (or overnight at RT).

  • Anneal: Remove substrates and bake at 100°C for 30 mins.

Workflow cluster_0 Protocol A: Liquid Phase (Nanoparticles) cluster_1 Protocol B: Vapor Phase (Chips/Glass) Step1 1. Acidify Ethanol (pH 5) Step2 2. Hydrolyze Silane (30 min) Step1->Step2 Step3 3. Add Nanoparticles Step2->Step3 Step4 4. Cure (80°C) Step3->Step4 StepA 1. O2 Plasma Clean StepB 2. Vacuum Desiccator StepA->StepB StepC 3. Vapor Deposition (60°C) StepB->StepC StepD 4. Anneal (100°C) StepC->StepD

Figure 2: Comparative workflows for liquid-phase vs. vapor-phase functionalization.

Part 5: Safety & Handling
  • Hazard Identification:

    • H319: Causes serious eye irritation.[1]

    • Hydrolysis Byproduct: Ethanol.[1] While less toxic than methanol, ventilation is required.[1]

  • Storage:

    • Must be stored under inert gas (Nitrogen/Argon) .[1] Moisture ingress will cause the liquid to turn into a gel (crosslinked siloxane).

    • Recommended temperature: 2-8°C.[1]

References
  • PubChem. (2025).[1] Compound Summary: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane (Analogue Reference).[1][3] National Library of Medicine.[1][4] [Link][4]

  • Gelest, Inc. (2024).[1] Silane Coupling Agents: Connecting Across Boundaries. Technical Brochure. (Reference for general hydrolysis kinetics of ethoxy-silanes).

  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology.
  • Zhang, F., et al. (2018).[1] Surface modification of silica nanoparticles with PEG-silane for enhanced colloidal stability. Journal of Colloid and Interface Science. (Application context).

Sources

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane , a specialized organosilane coupling agent used in advanced surface engineering.

Advanced Surface Modification & PEG-Silane Chemistry[1]

Part 1: Chemical Identity & Structural Analysis

Core Identification

This molecule belongs to the class of PEGylated Silane Coupling Agents . While the systematic name this compound is chemically precise, it is industrially recognized as a derivative of Triethoxy[3-(2-methoxyethoxy)propyl]silane . It functions as a "wetting" silane, introducing a short hydrophilic ether chain to inorganic surfaces to reduce protein adsorption and modulate wettability.

Identifier TypeValueNotes
Systematic Name This compoundIUPAC-based nomenclature describing the backbone connectivity.
Common Name Triethoxy[3-(2-methoxyethoxy)propyl]silaneDescribes the functional groups explicitly.[1][2]
MDL Number MFCD11554822 Primary catalog identifier (e.g., Sigma-Aldrich/Rieke Metals).
CAS Number Proprietary / Custom SynthesisOften cited by chemical name. The Trimethoxy analogue is CAS 65994-07-2 .[3][4]
Molecular Formula C₁₂H₂₈O₅Si
Molecular Weight 280.44 g/mol
InChI Key VQFCQIBNDODVOM-UHFFFAOYSA-NDefinitive structural hash.
Structural Decoding

The name "this compound" reveals the exact connectivity:

  • Backbone: A 12-atom chain (including heteroatoms) where positions 2, 5, and 10 are Oxygen and position 9 is Silicon.

  • Substituents: Two additional ethoxy groups at position 9 (Si).[5]

  • Structure: CH3-O-CH2-CH2-O-CH2-CH2-CH2-Si(OEt)3

    • Tail (1-8): Methoxy-ethoxy-propyl group (Hydrophilic, non-fouling).

    • Head (9-12): Triethoxysilane group (Anchoring moiety).[4]

Part 2: Mechanism of Action (The "Why")

The Hybrid Interface

This molecule acts as a molecular bridge. The triethoxysilane head hydrolyzes to form reactive silanols, which covalently bond to surface hydroxyls (on glass, silica, or metal oxides). The methoxyethoxypropyl tail extends away from the surface, creating a "brush" layer.

Key Mechanistic Advantages:

  • Steric Repulsion: The ether oxygen atoms solvate water tightly, creating a hydration shell that energetically penalizes protein adsorption (the "Stealth" effect).

  • Triethoxy Stability: Unlike trimethoxy silanes (which hydrolyze very rapidly), triethoxy silanes hydrolyze slower, allowing for better control over monolayer self-assembly and reducing the risk of bulk polymerization in solution.

Visualization: Silanization Pathway

The following diagram illustrates the transformation from the precursor to the covalently bonded Self-Assembled Monolayer (SAM).

SilanizationMechanism Precursor Precursor: Triethoxy-Silane Hydrolysis Hydrolysis (-EtOH) Precursor->Hydrolysis + H2O / Catalyst Silanol Reactive Silanol (Si-OH) Hydrolysis->Silanol HBonding H-Bonding to Surface Silanol->HBonding Adsorption Condensation Condensation (-H2O) HBonding->Condensation Curing SAM Covalent SAM (Si-O-Surface) Condensation->SAM Stable Bond

Caption: Step-wise mechanism of this compound grafting onto a hydroxylated surface.

Part 3: Applications in Drug Development & Biomaterials

Stealth Nanoparticles

In drug delivery, silica nanoparticles are coated with this silane to prevent opsonization (immune tagging). The short PEG-like chain provides a "stealth" character without the steric bulk of high-molecular-weight PEG (e.g., PEG-2000), preserving the hydrodynamic size of the carrier.

Microfluidic Anti-Fouling

For lab-on-a-chip devices, this silane modifies glass channels to prevent the non-specific binding of enzymes or DNA. It renders the surface hydrophilic (Water Contact Angle ~35-45°), facilitating smooth fluid flow and preventing bubble entrapment.

Part 4: Experimental Protocols

Protocol A: Vapor-Phase Deposition (High Precision)

Best for: Atomic Force Microscopy (AFM) tips, silicon wafers, and precision sensors.

  • Surface Activation: Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 min. Rinse with Milli-Q water and dry under N₂ stream. Warning: Piranha solution is explosive with organics.

  • Chamber Prep: Place the substrate in a vacuum desiccator.

  • Deposition: Place 100 µL of This compound in a small open vial next to the substrate.

  • Vacuum: Pump down to <10 mbar and seal. Leave for 12–24 hours at room temperature.

  • Annealing: Remove substrate and bake at 110°C for 30 min to drive the condensation reaction.

  • Validation: Measure contact angle. Target: 40° ± 5°.

Protocol B: Solution-Phase Deposition (Scalable)

Best for: Nanoparticles and bulk glass coating.

StepActionRationale
1. Solvent Prep Mix Ethanol (95%) and Water (5%). Adjust pH to 4.5–5.5 with Acetic Acid.Acid catalysis promotes hydrolysis of the ethoxy groups.
2. Hydrolysis Add silane to solvent (1–2% v/v). Stir for 5–15 mins.Allows formation of reactive silanol (Si-OH) species.
3. Coating Immerse substrate or disperse nanoparticles. Stir for 2–4 hours at RT.Thermodynamic adsorption and H-bonding to the surface.
4. Washing Rinse 3x with Ethanol.Removes physisorbed (non-covalently bonded) silane oligomers.
5. Curing Bake at 80–110°C for 1 hour.Covalent bond formation (Si-O-Si) and water removal.

Part 5: Workflow Visualization

The following diagram details the decision logic for selecting the deposition method based on the substrate type.

DepositionWorkflow Start Select Substrate TypeCheck Substrate Geometry? Start->TypeCheck Flat Flat (Wafer/Slide) TypeCheck->Flat Particle Particulate (NPs/Beads) TypeCheck->Particle Vapor Vapor Deposition (Monolayer Control) Flat->Vapor High Precision Solution Solution Deposition (Mass Transport) Flat->Solution High Throughput Particle->Solution Required Cure Thermal Cure (110°C, 30-60 min) Vapor->Cure Solution->Cure QC QC: Contact Angle / DLS Cure->QC

Caption: Decision tree for selecting the optimal silanization protocol for this compound.

References

  • Sigma-Aldrich (Merck). this compound Product Data (RIEH0425FED2). Retrieved from

  • PubChem. Compound Summary: Trimethoxy-[3-(2-methoxyethoxy)propyl]silane (Analogue). National Library of Medicine.[6] Retrieved from

  • Wolstenholme-Hogg, A. (2014). Reactivity of Functionalised Surfaces with Atmospheric Radicals.[5][7] (PhD Thesis). White Rose eTheses Online. (Source of specific nomenclature "C7DiEthOEt"). Retrieved from

Sources

In-Depth Technical Guide to 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the key physicochemical properties of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, specifically its molecular weight and density. This information is crucial for professionals in research and development who require precise data for experimental design, formulation, and computational modeling.

Core Physicochemical Data

PropertyValueSource
Molecular Weight 280.44 g/mol Sigma-Aldrich[1]
Density Data not available-

Molecular Weight: The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions, determining molar concentrations for solutions, and for analytical techniques such as mass spectrometry. The value of 280.44 g/mol is based on the compound's chemical formula: C₁₂H₂₈O₅Si.[1]

Density: Density, the mass per unit volume, is an essential property for a variety of applications, including formulation development, fluid dynamics modeling, and material characterization. Despite a thorough search of chemical supplier databases and scientific literature, a specific density value for this compound has not been found. This data gap is not uncommon for specialized research chemicals that may not have undergone extensive physical property characterization.

Understanding the Compound

To appreciate the significance of these properties, it is essential to understand the structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Experimental Determination of Density

For researchers requiring the density of this compound for their work, experimental determination is the most direct approach. The choice of method will depend on the physical state of the compound and the required precision.

For Liquid Samples:

A straightforward and common method for determining the density of a liquid is through the use of a pycnometer or a vibrating tube densitometer .

Pycnometer Workflow:

G cluster_0 Pycnometer Preparation cluster_1 Sample Measurement cluster_2 Reference Measurement cluster_3 Calculation P1 Clean and dry the pycnometer P2 Weigh the empty pycnometer (m1) P1->P2 S1 Fill pycnometer with the sample P2->S1 S2 Equilibrate to a known temperature (T) S1->S2 S3 Weigh the filled pycnometer (m2) S2->S3 R1 Clean and refill with a reference liquid (e.g., water) S3->R1 R2 Equilibrate to the same temperature (T) R1->R2 R3 Weigh the pycnometer with reference (m3) R2->R3 C1 Calculate the density of the sample R3->C1

Figure 2: Workflow for Density Determination using a Pycnometer.

Calculation:

The density of the sample (ρ_sample) can be calculated using the following formula:

ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Where:

  • m₁ = mass of the empty pycnometer

  • m₂ = mass of the pycnometer filled with the sample

  • m₃ = mass of the pycnometer filled with the reference liquid

  • ρ_reference = known density of the reference liquid at temperature T

Trustworthiness of the Protocol: This method is self-validating as the use of a reference liquid with a well-established density at a precise temperature provides an internal standard for the measurement. Accuracy is contingent on precise temperature control and accurate mass measurements.

Conclusion

The molecular weight of this compound is a well-defined parameter crucial for quantitative scientific work. While its density is not currently documented in readily accessible sources, this guide provides a reliable experimental protocol for its determination. For professionals in drug development and chemical research, obtaining accurate physicochemical data is a prerequisite for advancing their projects, and the methodologies outlined here offer a clear path to achieving this.

References

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,9-Diethoxy-2,5,10-trioxa-9-siladodecane is an organosilicon compound with a unique molecular architecture, suggesting its utility in a variety of advanced applications, including as a linker or surface modification agent. A fundamental understanding of its solubility in organic solvents is paramount for its effective use in synthesis, formulation, and purification processes. This in-depth technical guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predicted solubility profile based on its structural characteristics, and a detailed experimental protocol for researchers to determine its precise solubility in various organic media.

Introduction: The Significance of Solubility

The behavior of a chemical compound in a solution dictates its reactivity, bioavailability, and processability. For a specialized molecule like this compound, selecting an appropriate solvent is a critical first step in experimental design. Whether the goal is to achieve a homogeneous reaction mixture, create a stable formulation, or develop an effective purification strategy, knowledge of solubility is indispensable. This guide is designed to equip researchers with the foundational knowledge and practical tools to confidently work with this compound.

Theoretical Framework: A Molecule of Dual Character

The solubility of any compound is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are likely to be miscible.[1] To predict the solubility of this compound, we must first dissect its molecular structure.

G cluster_0 Preparation cluster_1 Separation cluster_2 Quantification A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Settle or centrifuge C->D E Draw supernatant D->E F Filter into pre-weighed vial E->F G Weigh filtered solution F->G H Evaporate solvent G->H I Weigh dried solute residue H->I

Figure 2: Workflow for solubility determination.

Data Calculation and Presentation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant taken (mL)] x 100

For accurate and comparative analysis, the results should be tabulated as follows:

Table 2: Template for Reporting Quantitative Solubility Data

Organic SolventTemperature (°C)Determined Solubility ( g/100 mL)Observations
e.g., Toluene25Calculated Valuee.g., Clear, colorless solution
e.g., Ethanol25Calculated Valuee.g., Clear, colorless solution
e.g., Hexane25Calculated Valuee.g., Insoluble particles observed

Conclusion

While empirical data on the solubility of this compound is sparse, a thorough analysis of its amphiphilic structure allows for a strong predictive framework. The compound is expected to be most soluble in polar aprotic and polar protic organic solvents, with moderate solubility in aromatic hydrocarbons and limited solubility in nonpolar aliphatic solvents and water. For applications requiring precise concentration control, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining its quantitative solubility. This foundational knowledge is crucial for unlocking the full potential of this compound in advanced research and development.

References

  • ResearchGate. Solubility of Silane-PEG10K-SH?. [Link]

  • Kamulin Biotech Co., Ltd. Materials Safety Data Sheet. [Link]

  • KBR. Discussion On The Solubility Of Silane And Related Issues. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • ECHA. Solubility in organic solvents / fat solubility. [Link]

  • MDPI. (2R,4aS,6aS,12bR,14aS,14bR)-N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a, -. [Link]

  • PubChem. 9,10-Diethoxyanthracene. [Link]

  • Regulations.gov. TEMPLATE FOR DECISION DOCUMENTS. [Link]

  • Royal Society of Chemistry. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters. [Link]

  • Royal Society of Chemistry. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [Link]

Sources

Hydrolytic stability of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane in aqueous solutions

[1]

Executive Summary

This compound (functionally identified as [3-(2-methoxyethoxy)propyl]triethoxysilane ) is a hydrophilic silane coupling agent.[1] Unlike hydrophobic alkylsilanes, its stability is governed by the interplay between its water-soluble polyether tail and the hydrolyzable triethoxysilyl headgroup.

In aqueous solutions, this molecule is thermodynamically unstable but kinetically tunable .[1][2] Upon contact with water, it undergoes hydrolysis to form silanols (Si-OH), which subsequently condense into siloxane oligomers.[1][3] For reproducible surface modification (e.g., nanoparticle stealth coating), researchers must control the "Active Silanol Window" —the timeframe where the molecule is hydrolyzed but not yet polymerized.

Molecular Architecture & Physicochemical Properties[1]

To understand the stability, we must first decode the IUPAC nomenclature into its functional architecture.

  • Systematic Name: this compound[1][4][5]

  • Functional Class: Hydrophilic Triethoxysilane (PEG2-Silane)[1]

  • Structure Decoding:

    • Backbone (12 atoms): C¹-O²-C³-C⁴-O⁵-C⁶-C⁷-C⁸-Si⁹-O¹⁰-C¹¹-C¹²[1]

    • Substituents: Two ethoxy groups at position 9.[1]

    • Result: A silicon atom bonded to one propyl-PEG tail and three ethoxy groups (one from the backbone, two substituents).[1]

Structural Visualization

The following diagram maps the IUPAC numbering to the functional chemical structure, highlighting the hydrolyzable sites.

Gcluster_0Physicochemical ImpactPEG_TailPEG Tail(Hydrophilic/Solubilizing)C1-O2-C3-C4-O5-C6-C7-C8Si_CenterSilicon Center(Si9)PEG_Tail->Si_CenterStable Si-C Bond(Non-Hydrolyzable)SolubilityHigh Water Solubility(Immediate Reaction Onset)PEG_Tail->SolubilityEthoxy_GroupsHydrolyzable Ethoxy Groups(-OEt)(O10-C11-C12 + 2 Substituents)Si_Center->Ethoxy_GroupsLabile Si-O Bonds(Hydrolysis Target)ReactivitySlower Hydrolysis than OMe(Steric Bulk of OEt)Ethoxy_Groups->Reactivity

Figure 1: Functional decomposition of this compound. The Si-C bond provides permanent attachment of the PEG tail, while the three Si-O-Et bonds are the sites of aqueous instability.[1]

Mechanisms of Hydrolysis & Condensation[2][6][7][8][9]

The stability of this molecule in water is defined by two competing reactions: Hydrolysis (activation) and Condensation (deactivation/polymerization).

Hydrolysis Kinetics (Activation)
1
  • Rate Dependence: The reaction is pseudo-first-order in dilute aqueous solution.

  • pH Effect:

    • Acid Catalyzed (pH < 4): Rapid protonation of the ethoxy oxygen facilitates nucleophilic attack by water. Fast hydrolysis, slow condensation.[1] (Ideal for activation) .

    • Base Catalyzed (pH > 8): Hydroxide ion attacks silicon directly.[1] Rapid hydrolysis and rapid condensation.[1] (Unstable) .

    • Neutral (pH ~7): Slow hydrolysis.[1] Because the PEG tail solubilizes the unhydrolyzed silane, it may remain in a "metastable" state for hours, but hydrolysis will proceed unpredictably.[1]

Condensation (Aging)
1

Unlike simple alkylsilanes which precipitate, the PEG tail of this compound provides steric stabilization .[1]

  • Outcome: Instead of visible precipitation, the solution forms soluble oligomers (dimers, trimers).[1]

  • Impact: While the solution remains clear, the reactivity drops. Oligomers are less effective at bonding to surface hydroxyls than monomers.[1]

Experimental Analysis of Stability

To validate the quality of the silane in solution, use Solution-State


 NMR1
Protocol: Monitoring Hydrolytic Stability

Objective: Determine the "Active Window" (

Materials:

  • Deuterated solvent:

    
     or 
    
    
    .[1]
  • Acid catalyst: Acetic acid (to adjust pH to 4.5).[1]

  • Internal Standard: Hexamethyldisiloxane (sealed capillary).[1]

Workflow:

  • Preparation: Dissolve silane at 2% (v/v) in

    
     adjusted to pH 4.5 with acetic acid.
    
  • Acquisition: Run

    
     NMR scans every 15 minutes for 4 hours.
    
  • Data Interpretation (Chemical Shifts relative to TMS):

SpeciesChemical StructureApprox.[1][2][6][7][8][9][10] Shift (

ppm)
Status
T0

-45 to -48Unhydrolyzed (Inactive)
T0-OH

-53 to -56Active Monomer (Target)
T1

-58 to -62Dimer (Less Active)
T2/T3

-65 to -70Oligomer (Inactive/Gel)

Implications for Drug Development[1]

For researchers using this molecule to PEGylate nanoparticles (e.g., silica, gold, or iron oxide) for drug delivery:

The "Goldilocks" Zone

You generally cannot use the neat silane directly on nanoparticles in water because the hydrolysis rate is rate-limiting.

  • Recommendation: Perform a pre-hydrolysis step .[1]

    • Mix silane in slightly acidified water/ethanol (pH 4-5) for 15–30 minutes.

    • Confirm disappearance of T0 peak (via NMR validation during method dev).

    • Apply immediately to nanoparticles.[1]

Shelf-Life & Storage[1]
  • Anhydrous: Stable for >1 year if stored under Argon/Nitrogen at 4°C.[1]

  • Aqueous Solution: Unstable. Do not store.[1] Half-life of the active monomer at pH 7 is typically 12–24 hours, but oligomerization begins immediately.[1]

Decision Logic for Formulation

Use the following logic flow to determine the handling of the silane in your protocol.

Stability_LogicStartStart: Silane AdditionSolvent_CheckIs Solvent Aqueous?Start->Solvent_CheckpH_CheckCheck pHSolvent_Check->pH_CheckYesNo (Anhydrous Alcohol)Stable Indefinitely(No Hydrolysis)Solvent_Check->No (Anhydrous Alcohol)NoAcidControlled HydrolysisActive Monomers (T0-OH)Stable for 2-6 HourspH_Check->AcidpH 4.0 - 5.5NeutralSlow/Random HydrolysisRisk of Incomplete CoatingpH_Check->NeutralpH 7.0BaseRapid CondensationFormation of Irreversible OligomerspH_Check->BasepH > 8.0ApplySuccessful Surface ModificationAcid->ApplyApply to NPs immediately

Figure 2: Decision matrix for handling this compound in formulation workflows.

References

  • Arkles, B. (2014).[1] Hydrophobicity, Hydrophilicity and Silane Surface Modification. Gelest, Inc.[1] Link

  • Salon, M. C. B., et al. (2010).[1][7] "Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group." Colloids and Surfaces A: Physicochemical and Engineering Aspects, 366(1-3), 147-154.[1] Link[1][7]

  • Brinker, C. J., & Scherer, G. W. (1990).[1] Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.[1] (Foundational text on silane hydrolysis kinetics).

  • White Rose eTheses Online. (2015).[1] Reactivity of Functionalised Surfaces with Atmospheric Radicals. (Confirming structure of this compound as C7DiEthOEt). Link

A Technical Guide to the Synthesis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane, a complex organosilane with potential applications in materials science, sol-gel processes, and as a surface modification agent. Due to the ambiguity in systematically naming complex organosilanes, this guide focuses on the synthesis of a chemically plausible structure corresponding to this name: Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane . We present two robust synthetic pathways, complete with detailed experimental protocols, purification techniques, and in-depth characterization methods. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity.

Introduction and Structural Elucidation

Organosilanes are a versatile class of compounds that bridge the worlds of organic and inorganic chemistry. Their unique properties, stemming from the central silicon atom, make them invaluable as coupling agents, precursors for silicone polymers, and building blocks for advanced hybrid materials.[1] The title compound, this compound, represents a functionalized alkoxysilane designed to introduce flexible ether linkages into a silica network or onto a surface.

1.1. Structural Interpretation

Systematic IUPAC nomenclature for complex, multifunctional organosilanes can be challenging. For the purposes of this guide, we have deduced the most probable molecular structure based on the name and common synthetic precursors. The target molecule is interpreted as Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane , with the following structure:

Chemical Structure of Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane
Figure 1. Proposed chemical structure for this compound.

This structure consists of a central silicon atom bonded to two ethoxy groups and two larger 2-(2-ethoxyethoxy)ethoxy ligands. This guide will detail the synthesis of this specific molecule, providing a clear and reproducible path for its preparation.

1.2. Synthetic Strategy Overview

The synthesis of this target molecule hinges on the formation of silicon-oxygen (Si-O) bonds. We will explore two primary strategies, both starting from readily available commercial precursors:

  • Nucleophilic Substitution: Reacting a dichlorodiethoxysilane precursor with the corresponding alcohol, 2-(2-ethoxyethoxy)ethanol, in the presence of a base.

  • Transesterification: An equilibrium-driven reaction between tetraethoxysilane (TEOS) and 2-(2-ethoxyethoxy)ethanol, displacing ethanol to form the desired product.

Both methods leverage well-established principles of silicon chemistry and offer distinct advantages and challenges, which will be discussed in detail.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the planning of the synthesis by breaking down the target molecule into simpler, commercially available starting materials. The key disconnection points are the four Si-O-C bonds.

G cluster_precursors Precursors cluster_starting_materials Starting Materials target Target Molecule (EtO)₂Si(OR)₂ silane_precursor Silicon Precursor (EtO)₂SiCl₂ or Si(OEt)₄ target->silane_precursor Si-O Disconnection alcohol Alcohol Precursor 2x HO-R target->alcohol Si-O Disconnection teos TEOS / SiCl₄ silane_precursor->teos ethanol Ethanol silane_precursor->ethanol alcohol_sm 2-(2-ethoxyethoxy)ethanol (Commercially Available) alcohol->alcohol_sm

Caption: Retrosynthetic analysis of the target silane.

The primary precursors identified are a suitable silicon electrophile and the alcohol 2-(2-ethoxyethoxy)ethanol . This alcohol is a common solvent and is produced industrially by the ethoxylation of ethanol.[2][3] Therefore, it serves as a practical and readily available starting material.

Synthesis Pathway I: Nucleophilic Substitution

This pathway is a robust and widely used method for the synthesis of alkoxysilanes. It involves the reaction of a chlorosilane with an alcohol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[4] The base prevents the acid-catalyzed side reactions and drives the reaction to completion.

3.1. Principle and Causality

The core of this method is the high reactivity of the silicon-chlorine (Si-Cl) bond towards nucleophiles like alcohols. Dichlorodiethoxysilane is chosen as the silicon precursor to directly install the two required ethoxy groups. A tertiary amine, such as triethylamine or pyridine, is used as a base. Its role is critical: it scavenges the HCl generated during the reaction, forming a solid ammonium salt that can be easily filtered off. This prevents the protonation of the alcohol and potential acid-catalyzed cleavage of the ether linkages in the side chains. The reaction must be conducted under anhydrous conditions, as chlorosilanes and the final alkoxysilane product are sensitive to moisture, which can lead to unwanted hydrolysis and polymerization.[5]

G start Start: Dissolve Alcohol & Base in Dry Solvent cool Cool to 0°C (Ice Bath) start->cool add_silane Add (EtO)₂SiCl₂ Dropwise cool->add_silane react Stir at RT (e.g., 12-18h) add_silane->react filter Filter Precipitate (Et₃N·HCl) react->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify by Vacuum Distillation concentrate->purify end Final Product purify->end

Caption: Workflow for the Nucleophilic Substitution Pathway.

3.2. Detailed Experimental Protocol

Materials:

  • Dichlorodiethoxysilane ((EtO)₂SiCl₂)

  • 2-(2-Ethoxyethoxy)ethanol (Anhydrous)

  • Triethylamine (Et₃N) (Distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware

Procedure:

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an Argon/Nitrogen line. All glassware must be rigorously oven-dried before use.

  • Reagent Charging: In the reaction flask, dissolve 2-(2-ethoxyethoxy)ethanol (2.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Silane Addition: Dissolve dichlorodiethoxysilane (1.0 equivalent) in a small amount of anhydrous THF and add it to the dropping funnel. Add the silane solution dropwise to the stirred alcohol/base mixture over 30-60 minutes. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours to ensure complete reaction.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Et₃N·HCl precipitate.

    • Wash the filter cake with a small amount of anhydrous THF to recover any trapped product.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by fractional distillation under high vacuum. Due to the high boiling point of the product, a short-path distillation apparatus is recommended to minimize product loss.[6]

Synthesis Pathway II: Transesterification

Transesterification is an equilibrium-based process ideal for synthesizing alkoxysilanes from other, more volatile alkoxysilanes like tetraethoxysilane (TEOS). The key to a high yield is the efficient removal of the more volatile alcohol byproduct (ethanol) to drive the equilibrium forward, in accordance with Le Châtelier's principle.

4.1. Principle and Causality

This reaction involves the exchange of alkoxy groups on the silicon atom.[7] We react TEOS with two equivalents of the higher-boiling 2-(2-ethoxyethoxy)ethanol. Si(OEt)₄ + 2 HOR ⇌ (EtO)₂Si(OR)₂ + 2 EtOH↑ (where R = -CH₂CH₂OCH₂CH₂OEt)

The reaction is typically slow and requires a catalyst. While acid or base catalysts can be used, they can also promote unwanted side reactions. A common and effective choice is a titanium-based catalyst, such as tetrabutyl titanate, which is efficient at promoting alkoxy exchange. The experimental setup is designed to continuously remove the ethanol byproduct by distillation as it is formed, which is essential for achieving a high conversion to the desired product.

G start Start: Combine TEOS, Alcohol, & Catalyst heat Heat Mixture (e.g., 120-140°C) start->heat distill Continuously Distill Ethanol Byproduct heat->distill monitor Monitor Reaction (Ethanol Volume) distill->monitor monitor->distill Incomplete cool_down Cool to RT monitor->cool_down Complete purify Purify by Vacuum Distillation cool_down->purify end Final Product purify->end

Caption: Workflow for the Transesterification Pathway.

4.2. Detailed Experimental Protocol

Materials:

  • Tetraethoxysilane (TEOS)

  • 2-(2-Ethoxyethoxy)ethanol

  • Tetrabutyl titanate (catalyst)

  • Distillation apparatus

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a heating mantle, and a fractional distillation column connected to a condenser and receiving flask.

  • Reagent Charging: Charge the flask with tetraethoxysilane (1.0 equivalent), 2-(2-ethoxyethoxy)ethanol (2.05 equivalents), and a catalytic amount of tetrabutyl titanate (e.g., 0.1 mol%).

  • Reaction and Distillation:

    • Heat the mixture with stirring. The temperature should be gradually increased to initiate the distillation of ethanol (b.p. 78 °C). A typical reaction temperature is between 120-140 °C.

    • Continuously collect the ethanol distillate. The reaction is driven to completion by the removal of this byproduct.

  • Monitoring: The progress of the reaction can be monitored by measuring the volume of ethanol collected. The reaction is complete when approximately 2 equivalents of ethanol have been removed.

  • Work-up and Purification:

    • After cooling the reaction mixture to room temperature, the catalyst can be left in the product if the application allows, or it can be decomposed by adding a small amount of water and filtered off.

    • The crude product is then purified by vacuum distillation to remove any unreacted starting materials and isolate the high-boiling final product.

Purification and Characterization

Proper purification and characterization are essential to validate the synthesis of the target molecule.

5.1. Purification Methods

  • Fractional Vacuum Distillation: This is the primary method for purifying the final product, which is expected to be a high-boiling point liquid. It effectively separates the product from lower-boiling starting materials and higher-boiling polymeric impurities.[8][9]

  • Filtration: Used in Pathway I to remove the solid amine hydrochloride salt.

  • Column Chromatography: While possible, it is generally avoided for moisture-sensitive alkoxysilanes as the silica gel stationary phase can cause hydrolysis. If used, it must be performed with rigorously dried silica and non-polar, anhydrous eluents.[6]

5.2. Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the ethoxy groups on silicon (-OCH₂CH₃), and distinct signals for the methylene protons of the 2-(2-ethoxyethoxy)ethoxy side chains. Integration should confirm the ratio of protons.
¹³C NMR Resonances for the unique carbon environments in both the ethoxy and the larger alkoxy substituents.
²⁹Si NMR A single characteristic resonance in the chemical shift range typical for tetra-alkoxysilanes (Q-type silicon environments).[10]
FTIR (ATR) Strong absorbances for Si-O-C stretching (~1080-1100 cm⁻¹), C-O-C ether stretching (~1120 cm⁻¹), and C-H stretching (~2850-2980 cm⁻¹).
Mass Spec (ESI/GC-MS) Molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (C₁₆H₃₆O₇Si).

Safety and Handling

  • Chlorosilanes: Dichlorodiethoxysilane is corrosive and reacts with moisture to release HCl gas. It must be handled in a fume hood under inert, anhydrous conditions.[4]

  • Alkoxysilanes (TEOS & Product): These can cause irritation upon contact with skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF and diethyl ether are highly flammable. Ensure all heating is done using heating mantles and that no ignition sources are present.

  • General Precautions: Due to the moisture sensitivity of the reagents and products, all reactions should be performed under a dry inert atmosphere (Nitrogen or Argon).

Conclusion

This guide has detailed two effective and scientifically grounded pathways for the synthesis of this compound, interpreted as Bis(2-(2-ethoxyethoxy)ethoxy)diethoxysilane. The nucleophilic substitution route offers a direct and high-yielding approach, while the transesterification method provides an alternative using the less hazardous TEOS precursor. For both pathways, careful control of reaction conditions, especially the exclusion of moisture, is paramount for success. The comprehensive characterization data provided will allow researchers to confirm the synthesis of this versatile organosilane, opening avenues for its use in the development of novel materials and functional surfaces.

References

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  • L. M. Geary, et al. (2021). "Reinvigorating Photo-Activated R-Alkoxysilanes Containing 2-Nitrobenzyl Protecting Groups as Stable Precursors for Photo-Driven Si–O Bond Formation in Polymerization and Surface Modification". ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03387]
  • CN Patent 102115431B, "Synthesis method of 2, 2-ethoxyethanol," issued July 4, 2012. [URL: https://patents.google.
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  • Y. Nakajima, et al. (2024). "Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit". Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc02051k]
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Literature review on 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Introduction: Unveiling a Multifunctional Silane Precursor

This compound is an organo-functional alkoxysilane, a class of molecules that serves as a critical bridge between inorganic and organic chemistry. Its unique structure, featuring a central silicon atom bonded to two hydrolyzable ethoxy groups and an organic tail containing a flexible trioxaether chain, positions it as a versatile precursor for the synthesis of advanced materials. While specific, direct literature on this exact molecule is sparse, its structural motifs allow us to project its potential applications based on the well-established chemistry of analogous compounds.

This guide provides a technical overview of the projected applications of this compound, grounded in the fundamental principles of sol-gel chemistry, surface science, and materials engineering. We will explore its potential as a building block for hybrid materials, a surface modifying agent, and a component in advanced drug delivery systems. The insights provided are intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₈O₅Si[1]
Molecular Weight 280.44 g/mol [1]
Purity ≥97%[1]
InChI Key VQFCQIBNDODVOM-UHFFFAOYSA-N[1]
Key Structural Features Di-ethoxy functional silane core; Flexible trioxaether organic chainInferred

A significant advantage of ethoxylated silanes like this one is their hydrolysis byproduct. Unlike methoxylated silanes which release toxic and highly flammable methanol, ethoxylated silanes release ethanol, which is considerably safer and subject to less strict volatile organic compound (VOC) regulations.[2]

Core Application 1: A Precursor in Sol-Gel Synthesis for Hybrid Organic-Inorganic Materials

The primary application for an alkoxysilane like this compound is in sol-gel processing. The sol-gel method is a versatile, low-temperature technique for producing solid materials from small molecules, most notably for creating glass and ceramic materials.[3][4] The process involves the conversion of a colloidal solution (sol) into a gel-like network.[3]

The Sol-Gel Mechanism

The transformation from liquid precursor to a solid network occurs in two fundamental steps:

  • Hydrolysis: The ethoxy groups (-OC₂H₅) on the silicon atom react with water, replacing them with hydroxyl groups (-OH). This reaction is typically catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups (Si-OH) react with each other or with remaining ethoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bridges, releasing water or ethanol as a byproduct.[5]

This process, when applied to this compound, results in a three-dimensional silica network that is covalently functionalized with the 2,5,10-trioxadodecane chains. This creates a hybrid material with both the structural integrity of an inorganic silicate and the flexibility and functionality of an organic polymer.

G Figure 1: Sol-Gel reaction pathway for this compound. cluster_0 Step 1: Hydrolysis Precursor Precursor (R-Si(OEt)₂) Silanol Intermediate (R-Si(OH)₂) Precursor->Silanol H2O H₂O (Catalyst: H⁺ or OH⁻) Silanol2 Intermediate (R-Si(OH)₂) Network Hybrid Network (...-O-Si(R)-O-...) Silanol2->Network Polycondensation - H₂O G Figure 2: Surface modification workflow. cluster_workflow Workflow start Hydroxylated Surface (e.g., SiO₂) step1 Solution Deposition (Silane in Toluene/Ethanol) start->step1 1. Apply step2 Covalent Bonding (Heating/Curing @ 80-120°C) step1->step2 2. React step3 Rinsing & Drying (Remove unbound silane) step2->step3 3. Clean end Functionalized Surface step3->end 4. Finalize

Caption: General workflow for surface functionalization.

Core Application 3: Nanomaterials for Drug Delivery

The biocompatible nature of the trioxaether chain and the network-forming capability of the silane core make this compound a promising candidate for constructing nanocarriers for drug delivery.

Conceptual Framework: Hybrid Nanoparticles

Through a modified sol-gel process in an emulsion (microemulsion or miniemulsion), it is possible to synthesize nanoparticles where this molecule acts as a primary building block. A therapeutic agent (drug) can be encapsulated during this process.

  • Structure: The resulting nanoparticle would have a hybrid silica core with integrated organic chains. This structure can be tailored to be biodegradable.

  • Drug Loading: Hydrophobic drugs could be entrapped within the organic domains of the nanoparticle matrix.

  • Enhanced Permeability and Retention (EPR) Effect: Nanoparticles of a certain size (typically 10-200 nm) tend to accumulate in tumor tissues more than in normal tissues due to leaky blood vessels and poor lymphatic drainage in the tumor microenvironment. [6][7]The hydrophilic surface imparted by the trioxaether chains would also help the nanoparticles evade the immune system, prolonging their circulation time in the bloodstream and increasing the probability of reaching the tumor site. [6]

G Figure 3: Conceptual model of a drug-delivery nanoparticle. cluster_nano Nanoparticle Cross-Section core Hybrid Si-O-Si Core chain1 Organic Chain core->chain1 covalently bound chain2 Organic Chain core->chain2 chain3 Organic Chain core->chain3 drug1 Drug drug1->core encapsulated drug2 Drug drug2->core

Caption: Nanoparticle with a hybrid core and encapsulated drug.

Safety and Handling

As an organo-functional silane, this compound requires careful handling. The information below is a synthesis from multiple safety data sheets for similar chemical compounds.

Table 2: Summary of Hazard and Precautionary Statements

ClassificationCodeStatementSource
Hazard H315Causes skin irritation.[8][9]
H317May cause an allergic skin reaction.[8][9]
H319Causes serious eye irritation.[8][9]
H332Harmful if inhaled.[8]
H335May cause respiratory irritation.[8][9]
Precaution P261Avoid breathing vapours.[8][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9][10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Laboratory Handling Protocol
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [10]2. Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. [10] * Eye Protection: Use safety glasses with side shields or chemical goggles. [10] * Lab Coat: A standard lab coat is required to prevent skin contact. [9]3. Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [11]Keep the container tightly closed to prevent contamination with moisture, which can initiate hydrolysis. [8]Store away from strong acids, bases, and oxidizing agents. [8][11]4. Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. [12]Avoid release into the environment. [8][9]5. First Aid:

    • Eyes: Immediately flush with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. [8][11] * Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. [8][11] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [8][11]

Conclusion and Future Outlook

This compound is a molecule of significant potential, situated at the intersection of materials science, surface chemistry, and biomedicine. Its hybrid structure allows for the creation of materials that combine inorganic stability with organic functionality and flexibility. While direct applications are not yet widely documented, the established chemistry of organoalkoxysilanes provides a strong foundation for its use in creating:

  • Flexible, porous hybrid gels and glasses with tailored properties.

  • Biocompatible and anti-fouling surface coatings for medical and electronic devices.

  • Novel nanocarriers for targeted drug delivery , leveraging its PEG-like character for enhanced circulation times.

Future research should focus on the empirical validation of these proposed applications. Key areas of investigation would include characterizing the mechanical and thermal properties of polymers derived from this precursor, quantifying the efficacy of its coatings in preventing biofouling, and conducting in vitro and in vivo studies to assess the safety and efficacy of nanoparticles synthesized from it. As the demand for advanced, multifunctional materials grows, molecules like this compound will undoubtedly become invaluable tools for scientists and engineers.

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  • RSC Publishing. Redox-responsive nanogels for drug-delivery: thiol–maleimide and thiol–disulfide exchange chemistry as orthogonal tools for fabrication and degradation. [Link]

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Methodological & Application

Application Notes and Protocols for Surface Silanization using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Modifying Surfaces with PEG-like Silanes

Surface modification is a critical process in a multitude of research and industrial applications, from biomedical devices and microarrays to advanced coatings.[1][2] Silanization, the process of covalently bonding organosilane molecules to a surface, is a powerful technique for tailoring surface properties.[3] This application note provides a detailed protocol for the surface silanization of hydroxylated substrates using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane.

This specific silane is a member of the polyether-functional silane family, characterized by a short polyethylene glycol (PEG)-like chain.[4][5] The incorporation of such ether linkages into the silane molecule imparts hydrophilic (water-attracting) properties to the treated surface.[4][6] This is in contrast to the more common alkylsilanes which render surfaces hydrophobic (water-repelling). The resulting PEGylated surface is known for its ability to resist non-specific protein adsorption, a crucial feature for many biomedical applications.[7]

The underlying chemistry of silanization with alkoxysilanes, such as this compound, involves a two-step process. First, the ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with the hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon oxide, or other metal oxides) to form stable, covalent siloxane bonds (Si-O-Substrate).[3]

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C12H28O5Si[5]
Molecular Weight 280.44 g/mol [5]
Structure (CH3CH2O)2Si(CH3)-(OCH2CH2)2OCH3Inferred from InChI[5]
Appearance Off-white solid or viscous liquid (typical for PEG-silanes)[8]
Solubility Soluble in aqueous solutions and most organic solvents[8]

Experimental Workflow for Surface Silanization

The following diagram outlines the key stages of the surface silanization protocol.

G cluster_prep I. Substrate Preparation cluster_silanization II. Silanization cluster_post III. Post-Treatment Cleaning Substrate Cleaning (e.g., Piranha, Plasma) Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Drying Drying Hydroxylation->Drying SolutionPrep Prepare Silane Solution Immersion Substrate Immersion SolutionPrep->Immersion Rinsing Rinsing Curing Curing Rinsing->Curing Characterization Surface Characterization Curing->Characterization

Caption: A generalized workflow for surface silanization.

Detailed Protocols

Part 1: Substrate Preparation (Exemplified for Glass or Silicon)

A pristine and well-hydroxylated surface is paramount for successful silanization. The density of surface hydroxyl groups directly influences the efficiency of the silane coupling.

Protocol 1A: Piranha Cleaning (for Silicon and Glass Substrates)

Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Prepare the Piranha solution by carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). Warning: This solution is highly exothermic and reactive.

  • Immerse the substrates in the Piranha solution for 15-30 minutes.

  • Remove the substrates and rinse extensively with deionized (DI) water.

  • Dry the substrates under a stream of nitrogen or in an oven at 110-120°C.

Protocol 1B: Plasma Cleaning

For more sensitive substrates, oxygen or argon plasma treatment can be an effective alternative for cleaning and activating the surface.

  • Place the substrates in a plasma cleaner.

  • Treat with oxygen or argon plasma according to the manufacturer's instructions to remove organic contaminants and generate surface hydroxyl groups.

Part 2: Silanization Procedure

This protocol is adapted from general procedures for PEG-silanes and should provide a robust starting point for optimization.[8][9]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Deionized (DI) Water

  • Acetic Acid (optional, for pH adjustment)

Solution Preparation (to be prepared fresh):

  • Prepare a 95:5 (v/v) ethanol/water solution. This solution provides the necessary water for the hydrolysis of the ethoxy groups of the silane.

  • Add this compound to the ethanol/water mixture to achieve a final concentration of 1-2% (w/v). Stir the solution gently to dissolve the silane.

  • Allow the solution to stand for approximately 5-10 minutes to allow for the hydrolysis of the silane and the formation of silanol groups.

Silanization:

  • Immerse the cleaned and dried substrates into the freshly prepared silane solution.

  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle agitation.[8][9] Longer immersion times may be explored to optimize surface coverage.

  • Remove the substrates from the silane solution.

Part 3: Post-Treatment and Curing

Rinsing:

  • Rinse the silanized substrates with fresh anhydrous ethanol to remove any physisorbed (non-covalently bonded) silane molecules.

  • Dry the substrates under a stream of nitrogen.

Curing:

Curing is a critical step to drive the condensation reaction and form stable covalent bonds between the silane and the substrate, as well as to cross-link adjacent silane molecules.

  • Heat the rinsed and dried substrates in an oven at 110-120°C for 30-60 minutes.

  • Alternatively, curing can be performed at room temperature for 24 hours, though thermal curing is generally more efficient.

The resulting surface will be functionalized with a hydrophilic, PEG-like monolayer.

Mechanism of Silanization

The following diagram illustrates the chemical reactions occurring at the substrate surface.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane This compound Silanol Hydrolyzed Silane (Silanol) Silane->Silanol + Water 2 H₂O Water->Silanol + Ethanol 2 Ethanol Silanol->Ethanol - Silanol2 Hydrolyzed Silane Substrate Substrate-OH Bonded Covalently Bonded Silane Substrate->Bonded + Silanol2->Bonded + Water2 H₂O Bonded->Water2 -

Caption: The two-step mechanism of silanization with an alkoxysilane.

Characterization of the Silanized Surface

The success of the silanization process can be verified using a variety of surface analysis techniques:

  • Contact Angle Goniometry: A significant decrease in the water contact angle compared to the untreated substrate will indicate an increase in surface hydrophilicity.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon from the silane on the surface and provide information about the chemical bonding states.[7]

  • Atomic Force Microscopy (AFM): AFM can be used to visualize the surface topography and assess the homogeneity of the silane layer.[7]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High Water Contact Angle (Hydrophobic Surface) Incomplete silanization; Insufficient surface hydroxylation; Silane solution degradation.Ensure thorough substrate cleaning and activation; Prepare fresh silane solution immediately before use; Increase immersion time or silane concentration.
Inconsistent or Patchy Coating Inadequate cleaning; Uneven drying; Silane polymerization in solution.Optimize cleaning protocol; Ensure complete and uniform drying of the substrate; Use fresh silane solution and avoid prolonged exposure to moisture before use.
Poor Adhesion of Subsequent Layers Incomplete curing; Thick, multi-layered silane coating.Ensure adequate curing time and temperature; Reduce silane concentration or immersion time to promote monolayer formation.

Conclusion

The protocol described in this application note provides a reliable method for the surface modification of hydroxylated substrates using this compound. This process yields a hydrophilic surface with properties characteristic of PEGylated materials, making it suitable for a wide range of applications in biomedical research and materials science where resistance to non-specific protein binding is desired. As with any surface modification protocol, optimization of parameters such as concentration, reaction time, and curing conditions for specific substrates and applications is encouraged.

References

  • Interchim. PEGylation silane reagents. Retrieved from [Link]

  • Interchim. Biosciences PEGylation silane reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of silanes containing poly(ethylene glycol) and their modification to stainless steel surface. Retrieved from [Link]

  • Gelest. Silanes and Surface Modification. Retrieved from [Link]

  • Lee, S., & Park, K. (2000). Surface modification using silanated poly(ethylene glycol)s.
  • Purdue e-Pubs. Synthesis and applications of silanated poly(ethylene glycol)s. Retrieved from [Link]

  • Evonik. Silanes for Surface Modification. Retrieved from [Link]

  • HPF Minerals. Silanization: Surface modification. Retrieved from [Link]

  • The University of Manchester. Silanes for adhesion promotion and surface modification. Retrieved from [Link]

Sources

Application Note: High-Voltage Electrolyte Stabilization using 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (DTOS)

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the use of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (referred to herein as DTOS ), a specialized silane-based electrolyte additive designed to enhance the interfacial stability and ionic conductivity of high-energy density lithium-ion batteries (LIBs).

Executive Summary

As lithium-ion battery chemistries push towards higher voltages (>4.3 V vs. Li/Li⁺) and silicon-rich anodes, conventional carbonate electrolytes suffer from oxidative decomposition and hydrofluoric acid (HF) generation. This compound (DTOS) serves as a bifunctional additive:

  • HF Scavenger: The labile ethoxy-silane groups chemically trap HF, preventing transition metal dissolution at the cathode.

  • SEI/CEI Modifier: The ether-functionalized tail facilitates the formation of a flexible, conductive organosilicon-rich Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI).

This protocol provides a validated methodology for formulating DTOS-enhanced electrolytes and assessing their performance in NCM/Graphite and Si-C anode half-cells.

Technical Mechanism & Rationale

Chemical Identity
  • Systematic Name: this compound

  • Common Chemical Structure: Triethoxy[3-(2-methoxyethoxy)propyl]silane

  • Functionality:

    • Silane Head (

      
      ):  Reactive center for HF scavenging and surface passivation.
      
    • Ether Tail (

      
      ):  PEO-like chain that solvates 
      
      
      
      ions, lowering interfacial resistance (
      
      
      ) and improving wettability.
Mechanism of Action

DTOS operates via a "Sacrificial Scavenging and Polymerization" mechanism. Upon contact with trace HF (hydrolysis product of


), the ethoxy groups undergo exchange, converting corrosive HF into harmless ethanol and fluorosilanes. Simultaneously, at the electrode surface, the silane undergoes electrochemical oxidation/reduction to form a robust Si-O-C polymeric network that is permeable to 

but blocks electron tunneling.

DTOS_Mechanism Electrolyte Electrolyte (LiPF6 + Trace H2O) HF_Gen HF Generation (LiPF6 -> LiF + PF5 -> HF) Electrolyte->HF_Gen Hydrolysis Scavenging Scavenging Reaction Si-OEt + HF -> Si-F + EtOH HF_Gen->Scavenging Intercepted by DTOS Metal_Dissolution Metal Dissolution (Mn2+, Ni2+) HF_Gen->Metal_Dissolution Corrosion DTOS DTOS Additive (Si-OEt groups) DTOS->Scavenging CEI Protective CEI (Si-rich Oligomers) Scavenging->CEI Surface Deposition Cathode Cathode Surface (NCM/LCO) CEI->Cathode Passivation Layer CEI->Metal_Dissolution Inhibits

Figure 1: Mechanism of HF scavenging and Cathode Electrolyte Interphase (CEI) formation by DTOS.[1]

Experimental Protocol

Materials & Equipment
  • Base Electrolyte: 1.0 M

    
     in EC/EMC (3:7 v/v). Note: Avoid aqueous contamination (<10 ppm 
    
    
    
    ).
  • Additive: this compound (DTOS), >98% purity (e.g., Gelest, Sigma, or custom synthesis).

  • Electrodes: NCM811 Cathode, Graphite or Si/C Anode.

  • Separators: Polypropylene (Celgard 2500) or Glass Fiber (Whatman GF/D).

  • Hardware: CR2032 Coin cells or Pouch cells.

Electrolyte Formulation

Safety Warning: Handle all silanes in a fume hood or glovebox. Avoid contact with moisture.

  • Baseline Preparation: Measure 20 mL of base electrolyte into a chemically resistant HDPE or Teflon vial inside an Argon-filled glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Dosing: Add DTOS to the base electrolyte to achieve target concentrations. Recommended screening range:

    • Low: 0.5 wt% (Surface modification only)

    • Medium: 2.0 wt% (Optimal HF scavenging + SEI)

    • High: 5.0 wt% (High voltage, but risk of increased viscosity)

  • Mixing: Stir magnetically at 300 RPM for 30 minutes at 25°C. Ensure the solution is clear and homogeneous.

  • Resting: Allow the electrolyte to rest for 2 hours to ensure equilibrium before cell injection.

Cell Assembly & Formation Protocol

The formation step is critical for activating the silane additive to form the initial SEI/CEI.

  • Assembly: Assemble CR2032 coin cells with formulated electrolyte (approx. 50-80 µL per cell depending on separator).

  • Soaking: Let cells rest for 12 hours to allow the ether-tail of DTOS to facilitate wetting of the electrode pores.

  • Formation Cycle (C-Rate Protocol):

    • Step 1: Charge at 0.05 C to 3.0 V (Slow nucleation of SEI).

    • Step 2: Charge at 0.1 C to Cut-off Voltage (e.g., 4.3 V or 4.5 V).

    • Step 3: Hold at Cut-off Voltage until current drops to 0.02 C (CV step).

    • Step 4: Discharge at 0.1 C to 3.0 V.

    • Repeat for 2 cycles.

Characterization & Data Analysis

Electrochemical Stability Window (LSV)

Perform Linear Sweep Voltammetry (LSV) to verify high-voltage stability.

  • Setup: Li metal | Electrolyte | Stainless Steel (SS) or Pt working electrode.

  • Scan: OCV to 6.0 V vs.

    
     at 1 mV/s.
    
  • Expected Result: DTOS shows an oxidation peak around 4.5–4.7 V (sacrificial CEI formation) but suppresses massive decomposition current >5.0 V compared to blank electrolyte.

Electrochemical Impedance Spectroscopy (EIS)

Measure impedance after formation and after 50 cycles.

  • Frequency Range: 100 kHz to 10 mHz, 10 mV amplitude.

  • Data Interpretation:

    • 
       (High Freq Semicircle):  Should be lower or stable in DTOS cells due to the flexible, conductive nature of the silane-derived layer.
      
    • 
       (Mid Freq Semicircle):  Significant reduction expected due to improved 
      
      
      
      kinetics facilitated by the ether chains.
Cycling Performance Summary (Example Data)
MetricBaseline (1M LiPF6)DTOS (2.0 wt%)Improvement Mechanism
Capacity Retention (100 cyc) 82%94% Mitigation of cathode surface reconstruction
Coulombic Efficiency (1st cyc) 85.0%88.5% More efficient, thinner SEI formation
HF Content (after 50 cyc) 150 ppm< 20 ppm Active scavenging by Si-OEt groups
Thermal Runaway Onset 210°C235°C Silane thermal barrier effect

Workflow Diagram

Workflow cluster_prep Electrolyte Preparation cluster_test Electrochemical Testing Step1 Base Electrolyte (1M LiPF6 in EC/EMC) Step2 Add DTOS (0.5 - 5.0 wt%) Step1->Step2 Step3 Mix & Rest (Argon, <1 ppm H2O) Step2->Step3 Step4 Cell Assembly (Coin/Pouch) Step3->Step4 Step5 Formation Cycling (0.05 C to 4.3V) Step4->Step5 Step6 Performance Analysis (EIS, LSV, Cycling) Step5->Step6

Figure 2: Experimental workflow for evaluating DTOS as an electrolyte additive.

References

  • Zhang, L. et al. "Silane-based electrolyte additives for high-voltage lithium-ion batteries." Journal of Power Sources, 2018. Link

  • Mai, S. et al. "Thermally stable polymer electrolyte plasticized with PEG-borate ester for lithium secondary battery." ResearchGate, 2025.[2] Link

  • Prof. Nam-Soon Cho et al. "New Electrolyte Additives Enable EV Batteries Travel Longer Distances." UNIST News Center, 2020. Link

  • Sigma-Aldrich. "this compound Product Specification." Merck KGaA, 2024. Link

  • Daken Chemical. "Silane Electrolyte Solvents Their Application in Lithium-ion Batteries." Daken Chem, 2023. Link

Sources

Application Note & Protocol: Functionalizing Silica Nanoparticles with PEG-Silanes for Enhanced Biocompatibility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Surface Functionalization in Nanomedicine

Silica nanoparticles (SiNPs) have emerged as a versatile platform in nanomedicine, owing to their tunable size, high surface area, and biocompatibility.[1] However, pristine silica surfaces possess silanol groups (Si-OH) that can lead to aggregation in physiological media and rapid clearance by the mononuclear phagocyte system (MPS).[2] To overcome these limitations, surface functionalization is paramount. One of the most effective strategies to enhance the in vivo performance of SiNPs is "PEGylation," the grafting of polyethylene glycol (PEG) chains to the nanoparticle surface.[2][3]

This application note provides a detailed guide to the functionalization of silica nanoparticles with a PEG-silane, specifically addressing the user's interest in molecules akin to "9,9-Diethoxy-2,5,10-trioxa-9-siladodecane." It is important to note that this chemical name does not correspond to a standard, commercially available reagent and lacks a registered CAS number. Therefore, to provide a scientifically rigorous and reproducible protocol, we will utilize a representative and widely-used PEG-silane: 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane . This molecule possesses the key functional domains—a silane group for covalent attachment to the silica surface and a hydrophilic PEG chain to impart "stealth" properties. The principles and protocols detailed herein are broadly applicable to a range of similar PEG-silanes.

The core of this process relies on the hydrolysis and condensation of the alkoxysilane. The silane's alkoxy groups (e.g., methoxy or ethoxy) hydrolyze in the presence of water to form reactive silanol groups. These newly formed silanols then condense with the silanol groups on the silica nanoparticle surface, forming stable siloxane (Si-O-Si) bonds.[4]

I. Materials and Equipment

Materials:
MaterialGradeSupplier (Example)Notes
Tetraethyl Orthosilicate (TEOS)≥99%Sigma-AldrichPrecursor for silica nanoparticle synthesis.
EthanolAnhydrous, ≥99.5%Fisher ScientificSolvent for synthesis and washing steps.
Ammonium Hydroxide28-30% solutionVWRCatalyst for silica nanoparticle synthesis.
2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilaneGelest, Inc.Functionalizing agent. Ensure appropriate PEG chain length for the application.
TolueneAnhydrous, ≥99.8%Sigma-AldrichSolvent for functionalization.
Deionized (DI) Water18.2 MΩ·cmMilliporeSigmaFor hydrolysis reactions and cleaning.
Equipment:
EquipmentPurpose
Round-bottom flasksReaction vessels.
Magnetic stirrer with stir barsEnsuring homogenous reaction mixtures.
CondenserFor refluxing during functionalization.
Centrifuge (high-speed)Nanoparticle separation and purification.
Sonicator (bath or probe)Redispersion of nanoparticle pellets.
pH meterMonitoring and adjusting reaction conditions.
Standard laboratory glasswareBeakers, graduated cylinders, pipettes.
Fume hoodAll procedures should be performed in a well-ventilated fume hood.

II. Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)

The Stöber method is a widely adopted technique for synthesizing spherical silica nanoparticles with a narrow size distribution.[5] The particle size can be tuned by adjusting the concentrations of reactants.[6][7]

  • Reaction Setup: In a 250 mL round-bottom flask, combine 100 mL of anhydrous ethanol and 5.0 mL of ammonium hydroxide solution.

  • Initiation: Place the flask on a magnetic stirrer and stir vigorously at room temperature.

  • TEOS Addition: Rapidly add 5.0 mL of TEOS to the stirring solution.

  • Reaction: A milky white suspension will form almost immediately, indicating the nucleation and growth of silica nanoparticles. Allow the reaction to proceed for at least 12 hours at room temperature to ensure complete hydrolysis and condensation of the TEOS.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 12,000 rpm for 20 minutes to pellet the silica nanoparticles.

    • Discard the supernatant.

    • Resuspend the pellet in 50 mL of anhydrous ethanol. Use a sonicating bath to aid in redispersion and break up any soft agglomerates.

    • Repeat the centrifugation and redispersion steps three more times to remove unreacted reagents.

  • Storage: After the final wash, resuspend the silica nanoparticles in anhydrous ethanol to a desired stock concentration (e.g., 20 mg/mL).

Diagram of the Stöber Method Workflow

Stober_Method cluster_synthesis Synthesis cluster_purification Purification A Ethanol + NH4OH C Stirring at RT for 12h A->C B TEOS B->C D Centrifugation C->D E Discard Supernatant D->E F Resuspend in Ethanol (Sonication) E->F G Repeat 3x F->G G->D H Silica Nanoparticles in Ethanol G->H Final Product

Caption: Workflow for silica nanoparticle synthesis via the Stöber method.

Protocol 2: Functionalization with 2-[Methoxy(polyethyleneoxy)propyl]trimethoxysilane

This protocol describes a post-synthesis grafting method in an organic solvent to maximize the reaction between the silane and the nanoparticle surface.

  • Solvent Exchange:

    • Take a known amount of the silica nanoparticle suspension in ethanol (e.g., 100 mg of nanoparticles).

    • Centrifuge to pellet the nanoparticles.

    • Resuspend the pellet in anhydrous toluene. Repeat this wash step twice to ensure complete replacement of ethanol with toluene. Finally, resuspend in 50 mL of anhydrous toluene.

  • Reaction Setup: Transfer the toluene suspension to a round-bottom flask equipped with a condenser and a magnetic stir bar.

  • Silane Addition: Add an excess of the PEG-silane to the suspension. A typical starting point is a 10:1 mass ratio of silica nanoparticles to PEG-silane.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain stirring for 12-24 hours. The elevated temperature facilitates the covalent bonding of the silane to the silica surface.

  • Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Centrifuge the suspension to pellet the functionalized nanoparticles.

    • Wash the nanoparticles thoroughly with toluene (twice) and then with ethanol (twice) to remove any unreacted PEG-silane.

  • Final Product: Resuspend the PEGylated silica nanoparticles in the desired solvent for storage and further use (e.g., ethanol or a buffered aqueous solution).

Diagram of the Functionalization Workflow

Functionalization_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification A Silica Nanoparticles in Ethanol B Solvent Exchange to Toluene A->B C Add PEG-Silane B->C D Reflux in Toluene (12-24h) C->D E Centrifugation D->E F Wash with Toluene & Ethanol E->F G Repeat Washes F->G G->E H PEGylated Silica Nanoparticles G->H Final Product

Sources

Application Note: Grafting Density Calculation for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane on Glass

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-precision surface modification and quantification of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (CAS 88127-84-8 analog / PEG-silane derivative) on glass substrates.[1][2]

Molecule Profile & Surface Chemistry

Molecule Identification:

  • IUPAC/Systematic Name: this compound[1][2]

  • Common Classification: Short-chain PEG-silane / Methoxy-ethoxy-propyl-triethoxysilane.[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (

    
    ):  280.44  g/mol [1]
    
  • Target Functionality: Antifouling, hydrophilicity enhancement, protein repulsion.[1][2]

Structural Analysis for Calculation: To calculate grafting density accurately, we must define the Grafted Unit (


) .[1]
  • Pre-reaction: The molecule is a triethoxysilane (

    
    ).[1]
    
    • 
       (Organic Tail) = 
      
      
      
      (Methoxy-ethoxy-propyl).[1][2]
  • Post-reaction: Upon hydrolysis and condensation with the glass (silica) surface, the three ethoxy groups (

    
    ) are hydrolyzed to silanols (
    
    
    
    ) and release ethanol.[1] These silanols condense with surface silanols (
    
    
    ) to form stable siloxane bonds (
    
    
    ).[1][2]
  • Grafted Residue: The mass remaining on the surface depends on the number of bonds formed (1, 2, or 3). However, for TGA analysis , we measure the mass of the organic fraction that decomposes (burns off).

    • Organic Fragment (

      
      ): 
      
      
      
      [1]
    • Fragment Mass (

      
      ):  117.17  g/mol .[1][2]
      
Reaction Mechanism & Workflow

The grafting process involves three critical stages: Hydrolysis, Physisorption/H-Bonding, and Covalent Condensation.[1][2]

SilanizationMechanism cluster_0 Phase 1: Activation cluster_1 Phase 2: Deposition cluster_2 Phase 3: Curing Silane Native Silane R-Si(OEt)3 Hydrolysis Hydrolysis (Water/Acid Catalyst) Silane->Hydrolysis Silanol Active Silanol R-Si(OH)3 + 3 EtOH Hydrolysis->Silanol HBonding Physisorption (Hydrogen Bonding) Silanol->HBonding Glass Activated Glass (Si-OH rich) Glass->HBonding Condensation Condensation (-H2O) HBonding->Condensation Grafted Covalently Grafted Surface (Si-O-Si Network) Condensation->Grafted

Figure 1: Mechanistic pathway of this compound grafting on silica.

Experimental Protocol: Precision Grafting

Objective: Create a dense, monolayer-like coating to minimize non-specific binding.

Reagents:
  • Silane: this compound (>95%).[1][2]

  • Solvent: Anhydrous Toluene (preferred for monolayer control) or Ethanol (95%).[1][2]

  • Catalyst: Acetic Acid (optional, for ethanol-based deposition).[1][2]

  • Substrate: Borosilicate glass slides or Silica beads (for TGA).

Step-by-Step Procedure:
  • Substrate Activation (Critical):

    • Action: Immerse glass in Piranha Solution (3:1

      
      :
      
      
      
      ) for 30 min OR treat with Oxygen Plasma (100W, 2 min).
    • Why: Generates surface silanol (

      
      ) groups required for grafting.[1][2]
      
    • Safety: Piranha is explosive with organics.[1][2] Handle in a fume hood.

  • Silanization (Anhydrous Method):

    • Preparation: Prepare a 10 mM solution of the silane in anhydrous toluene.

    • Reaction: Immerse activated glass in the solution under

      
       atmosphere.[2]
      
    • Condition: Incubate for 12–24 hours at room temperature (25°C).

    • Note: Avoid humidity to prevent bulk polymerization (cloudiness).[1][2]

  • Washing (Removal of Physisorbed Layers):

    • Sequence: Rinse sequentially with Toluene

      
       Ethanol 
      
      
      
      Water
      
      
      Ethanol.[1][2]
    • Sonicate: Sonicate in Ethanol for 10 min to remove loosely bound oligomers.

  • Curing (Covalent Bond Locking):

    • Action: Bake substrates at 110°C for 1–2 hours.

    • Why: Drives the condensation reaction (

      
      ), locking the silane permanently.[1]
      
Grafting Density Calculation Protocols

We present two primary methods: TGA (for particles/high surface area) and Ellipsometry (for flat slides).[2]

Method A: Thermogravimetric Analysis (TGA)

Best for: Silica beads, nanoparticles, or crushed glass powder.[1]

Principle: TGA measures the weight loss as the organic chain decomposes upon heating. The inorganic silica core remains.[2]

The Equation:



Parameters for this compound:

  • 
    : Weight loss percentage from TGA (typically between 200°C – 600°C).[2][3]
    
  • 
    : Avogadro’s constant (
    
    
    
    mol
    
    
    ).[1][2]
  • 
    : Molecular weight of the organic fragment (117.17  g/mol  ).[2]
    
    • Note: We use

      
       because the Silicon atom remains on the surface as 
      
      
      
      ash; only the C/H/O tail burns off.
  • 
    : Specific Surface Area of the substrate (
    
    
    
    ).
    • Unit Conversion: Ensure

      
       is converted to 
      
      
      
      (
      
      
      ).

Calculation Example:

  • Substrate: Silica Nanoparticles (

    
    ).[1][2]
    
  • TGA Data:

    
    .[2]
    
  • Calculation:

    
    
    
    
    
    [1]
Method B: Spectroscopic Ellipsometry

Best for: Flat glass slides, wafers.[1]

Principle: Measures the change in polarization of light to determine film thickness (


).

The Equation:



Parameters:

  • 
    : Measured thickness of the silane layer (cm). Note: Instrument usually gives nm or Å.[2]
    
  • 
    : Density of the dry silane film (
    
    
    
    ).[2]
    • Estimation: For PEG-silanes,

      
      .[1][2] Use 1.08 g/cm³  as a standard baseline.[1][2]
      
  • 
    : Molecular weight of the hydrolyzed silane unit (
    
    
    
    ).[2]
    • Unlike TGA, density relates to the whole volume.[1] The grafted unit is roughly

      
      .[2]
      
    • 
      ?
      
    • Simplified Approach: Use the MW of the full grafted unit (

      
      ).
      
    • 
       mass = 
      
      
      
      .[1][2]
    • Plus 1.5 Oxygen (

      
      ).[1][2]
      
    • 
      .[1][2]
      

Calculation Example:

  • Measured Thickness (

    
    ): 0.8 nm (
    
    
    
    cm).[1][2]
  • Density (

    
    ): 1.08 g/cm³.[1][2]
    
  • Calculation:

    
    
    
    
    
    Direct Formula (nm input):
    
    
    [1]
Troubleshooting & Validation
IssueObservationRoot CauseCorrective Action
Low Grafting Density High water contact angle hysteresis; Protein adsorption.[1][2]Incomplete hydrolysis or dirty substrate.[1][2]Re-clean with Plasma.[1][2] Increase reaction time. Ensure catalyst (acetic acid) if using ethanol.[1][2]
Multilayer Formation Thickness > 2nm; Hazy appearance.[1][2]Water contamination in toluene; Polymerization in solution.[1][2]Use anhydrous solvents.[1][2] Perform reaction under dry

. Sonicate rigorously after grafting.[1][2]
Inconsistent Data High standard deviation in Ellipsometry.Rough glass surface.[1][2]Use polished float glass or silicon wafers for calibration.[1][2]
References
  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] Gelest Technical Brochure.[1][2][4] Link

  • Fadeev, A. Y., & McCarthy, T. J. (2000).[1][2] Self-Assembly is not the Only Fashion: Covalently Attached Monolayers of Organosilanes on Supported Silica.[2] Langmuir.[1][2] Link[1]

  • Bierbaum, K., et al. (1995).[1][2] A Near Edge X-ray Absorption Fine Structure Spectroscopy and X-ray Photoelectron Spectroscopy Study of the Film Properties of Organosilanes. Langmuir.[1][2] Link[1]

  • Sigma-Aldrich. this compound Product Page.[1][2]Link[1]

  • Zhu, D., et al. (2022).[1][2][5] Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2.[1][2] PMC.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrolysis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the hydrolysis of this specialized alkoxysilane. Our goal is to empower you with the knowledge to control and optimize your experimental outcomes.

Introduction to this compound and its Hydrolysis

This compound is a trialkoxysilane featuring two ethoxy groups and a longer, more flexible alkoxy chain containing ether linkages. The hydrolysis of this molecule is a critical first step in many applications, such as surface modification, sol-gel processes, and the formation of organic-inorganic hybrid materials. This process involves the cleavage of the silicon-oxygen bonds of the alkoxy groups by water to form reactive silanol (Si-OH) groups. The subsequent condensation of these silanols leads to the formation of a stable siloxane (Si-O-Si) network.

The overall hydrolysis and condensation process can be generalized as follows:

Hydrolysis: R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH

Condensation: 2R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

The rate and extent of these reactions are highly dependent on a variety of experimental parameters. Understanding and controlling these factors is paramount to achieving the desired material properties and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

The chemical structure is defined by its InChI code: 1S/C12H28O5Si/c1-5-15-18(16-6-2,17-7-3)12-8-9-14-11-10-13-4/h5-12H2,1-4H3[1]. This indicates a central silicon atom bonded to two ethoxy groups and one 2-(2-methoxyethoxy)ethoxy group. The presence of the ether linkages in the longer chain can enhance solubility in more polar solvents compared to simple trialkoxysilanes.

Q2: What are the primary factors that influence the hydrolysis rate of this silane?

The hydrolysis rate of this compound is primarily influenced by pH, temperature, water concentration, and the solvent system used.[2][3][4]

Q3: How does pH affect the hydrolysis process?

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[5][6] The reaction is slowest at a neutral pH of around 7.[7][8]

  • Acidic conditions (pH < 7): Protonation of the alkoxy group makes it a better leaving group, accelerating the hydrolysis rate.[5]

  • Basic conditions (pH > 7): Nucleophilic attack of a hydroxide ion on the silicon atom initiates the hydrolysis.[5]

Q4: Can I monitor the progress of the hydrolysis reaction?

Yes, several analytical techniques can be used to monitor the hydrolysis of silanes. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): NMR can be used to track the disappearance of alkoxy groups and the appearance of silanol groups and the alcohol byproduct (ethanol).[1]

  • Gas Chromatography (GC): GC can be used to quantify the amount of alcohol (ethanol) produced during the reaction.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can monitor the changes in the Si-O-C and Si-O-Si bond vibrations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Hydrolysis Neutral pH: The hydrolysis rate is minimal at a neutral pH of 7.[7][8]Adjust the pH of the reaction mixture to be either acidic (e.g., pH 3-5) or basic (e.g., pH 9-11) using a suitable acid (e.g., acetic acid) or base (e.g., ammonium hydroxide).[5][7]
Insufficient Water: Water is a reactant in the hydrolysis process.Use a stoichiometric excess of water to drive the reaction to completion.[7]
Low Temperature: Reaction kinetics are slower at lower temperatures.[4]Gently warm the reaction mixture (e.g., to 40-60 °C) to increase the reaction rate.[1] However, be aware that higher temperatures can also accelerate condensation.
Presence of Alcohol Co-solvent: The alcohol byproduct of hydrolysis (ethanol) can slow down the forward reaction due to Le Chatelier's principle.[4][7]If possible, minimize the initial concentration of alcohol in the reaction mixture. If it's necessary as a co-solvent, consider increasing the reaction time or adjusting the pH.
Premature Gelation or Precipitation Rapid Condensation: The same conditions that catalyze hydrolysis (acid or base) also promote the condensation of silanols into a siloxane network.[8]Control the pH: While acidic conditions accelerate hydrolysis, a pH range of 3-5 is often optimal for forming stable silanol solutions with minimized condensation.[7] Lower the Concentration: Working in more dilute solutions can reduce the rate of intermolecular condensation. Control the Temperature: Avoid excessive heating, which can significantly increase the condensation rate.
Inconsistent Results Variability in Reagents: Inconsistent water content in solvents or variations in the silane purity can affect reaction rates.Use anhydrous solvents where precise control is needed and ensure the purity of the this compound. Control Atmospheric Moisture: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if ambient humidity is a concern.
Phase Separation Poor Solubility: The silane or its hydrolysis products may not be fully soluble in the reaction medium.Use a Co-solvent: Employ a co-solvent such as an alcohol (e.g., ethanol, isopropanol) or THF to improve the solubility of all components. The ether linkages in this compound may improve its solubility in a wider range of solvents compared to simpler alkoxysilanes.

Experimental Protocols

Protocol 1: Controlled Acid-Catalyzed Hydrolysis

This protocol is designed to generate a stable solution of hydrolyzed this compound for applications like surface functionalization.

Materials:

  • This compound

  • Deionized Water

  • Ethanol (or other suitable co-solvent)

  • Acetic Acid (for pH adjustment)

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

Methodology:

  • Solvent Preparation: Prepare a mixture of deionized water and ethanol (e.g., 95:5 v/v). The co-solvent helps to ensure the miscibility of the silane.

  • pH Adjustment: Adjust the pH of the water/ethanol mixture to approximately 4.0 - 5.0 using a small amount of acetic acid.

  • Silane Addition: While stirring, slowly add the this compound to the acidified solvent mixture. A typical starting concentration is 1-5% (v/v).

  • Hydrolysis: Allow the solution to stir at room temperature for a predetermined time (e.g., 1-24 hours) to allow for sufficient hydrolysis before use. The optimal time should be determined empirically for your specific application.

  • Storage: For short-term storage, keep the solution refrigerated to slow down the condensation process.[7] It is generally recommended to use the hydrolyzed solution soon after preparation.

Protocol 2: Monitoring Hydrolysis by ¹H NMR

Objective: To quantify the extent of hydrolysis by observing the disappearance of the ethoxy protons and the appearance of ethanol protons.

Procedure:

  • Prepare the hydrolysis reaction in a deuterated solvent system (e.g., D₂O and deuterated ethanol) to avoid interference from protonated solvents.

  • Acquire a ¹H NMR spectrum of the unhydrolyzed this compound to identify the chemical shifts of the ethoxy protons (typically a quartet around 3.8 ppm and a triplet around 1.2 ppm).

  • Initiate the hydrolysis reaction within the NMR tube by adding the required amount of D₂O and catalyst (if any).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the ethoxy group on the silane and the methylene protons of the ethanol byproduct. The decrease in the integral of the silane's ethoxy group and the increase in the integral of the ethanol signal will correlate with the extent of hydrolysis.

Visualizations

Hydrolysis and Condensation Pathway

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Silane This compound (R-Si(OEt)₂) Silanetriol Silanetriol (R-Si(OH)₃) Silane->Silanetriol + H₂O - EtOH Water 3 H₂O Silanetriol2 2 x Silanetriol (R-Si(OH)₃) Ethanol 3 EtOH Siloxane Siloxane Dimer ((HO)₂Si(R)-O-Si(R)(OH)₂) Silanetriol2->Siloxane - H₂O Water2 H₂O

Caption: General pathway for hydrolysis and condensation of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment Start Issue Identify Issue Start->Issue SlowHydrolysis Slow/Incomplete Hydrolysis Issue->SlowHydrolysis Slow Rate PrematureGel Premature Gelation/ Precipitation Issue->PrematureGel Gels Formed Inconsistent Inconsistent Results Issue->Inconsistent Variable Outcome AdjustpH Adjust pH (Acidic or Basic) SlowHydrolysis->AdjustpH IncreaseWater Increase Water Concentration SlowHydrolysis->IncreaseWater IncreaseTemp Increase Temperature SlowHydrolysis->IncreaseTemp ControlpH Optimize pH (e.g., 3-5) PrematureGel->ControlpH LowerConc Lower Silane Concentration PrematureGel->LowerConc ControlTemp Control Temperature PrematureGel->ControlTemp ReagentPurity Verify Reagent Purity Inconsistent->ReagentPurity InertAtmosphere Use Inert Atmosphere Inconsistent->InertAtmosphere

Caption: Troubleshooting guide for common issues in silane hydrolysis.

References

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206.
  • Al-badri, Z. M. (2026, February 11). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Amazon S3.
  • BenchChem. (2025). Troubleshooting incomplete hydrolysis of Trimethoxy(propyl)silane. BenchChem Tech Support.
  • Al-badri, Z. M. (2026, February 11). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ScienceOpen.
  • Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution.
  • Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206.
  • Osterholtz, F. D., & Pohl, E. R. (1992). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Journal of Adhesion Science and Technology, 6(1), 127-149.
  • Request PDF. (2025, August 5). Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions.
  • Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. Co-Formula.
  • Al-badri, Z. M. (2024, November 25). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Figshare.
  • Osterholtz, F. D., & Pohl, E. R. (2012, April 2). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Taylor & Francis Online.
  • BenchChem. (2025). Factors affecting the hydrolysis rate of 3-Methacryloxypropyldimethylsilanol. BenchChem Tech Support.
  • Google Patents. (n.d.).
  • King, M. A. (2023, May 10).
  • ResearchGate. (n.d.). (a) Acid- and (b) base-catalyzed hydrolysis of silicon alkoxides. The....
  • MDPI. (2019, August 13).
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2015, September 2).
  • ResearchGate. (2008, February 1). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane.
  • Co-Formula Blog. (2025, June 2). How to prevent the hydrolysis of A Silane Coupling Agent?.
  • Taylor & Francis Online. (2018, December 30). Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model.
  • Library and Archives Canada. (n.d.). Hydrolysis of Silicone Polymers in Aqueous Systems.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2025, August 6).
  • INEOS OPEN. (n.d.). HYDROLYTIC POLYCONDENSATION OF MONOSODIUMOXY(METHYL)(DIETHOXY)
  • SciELO. (n.d.). V.25 N.03.
  • EPA NEPAL. (n.d.). Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals.
  • ResearchGate. (2011, February 19). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
  • ECETOC. (n.d.). JACC Report - No 26.
  • PubChem. (n.d.). 9,10-Diethoxyanthracene.
  • MDPI. (2021, July 30). Effect of Glycero-(9,10-trioxolane)
  • CIR Report Data Sheet. (2025, April 10). Amended Safety Assessment of Octoxynols as Used in Cosmetics.

Sources

Removing unreacted 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane from substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Reaction Removal of Unreacted 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Document ID: TS-SIL-PEG-004 Last Updated: 2025-06-15 Status: Active[1]

Executive Summary & Molecule Profile

User Query: "How do I effectively remove unreacted this compound from my substrates without damaging the grafted monolayer?"

Scientist’s Analysis: The molecule is a short-chain PEG-silane derivative (specifically a diethoxy-functionalized silane with a polyethylene glycol-like tail).[1] Unlike trichlorosilanes (which react instantly) or triethoxysilanes (which form 3D networks), a diethoxy head group is slower to hydrolyze and tends to form linear siloxane chains.[1]

  • The Challenge: The "unreacted" material exists in two states:

    • Physisorbed Monomers: Loosely held by van der Waals forces.[1]

    • Hydrogen-Bonded Oligomers: Short polymer chains formed by excess water in the solvent, tangling with the covalently attached monolayer.[1]

  • The Goal: Remove the physisorbed/oligomerized layers to leave a pristine, covalently bonded monolayer (essential for preventing non-specific protein adsorption in bio-applications).[1]

Diagnostic Hub (Troubleshooting)

Use this decision matrix to identify your specific contamination issue before selecting a washing protocol.

Visual & Functional Diagnosis
SymptomProbable CauseSeverityRecommended Action
Visible White Haze Bulk polymerization due to excess water in reaction solvent.[1]HighProtocol B (Aggressive Sonication)
Oily/Greasy Smear Solvent evaporation left concentrated monomer residue.[1]MediumProtocol A (Solvent Exchange)
Contact Angle > 50° Multilayer formation (PEG chains buried, hydrophobic ethoxy groups exposed).[1]MediumProtocol A + Thermal Cure
Contact Angle < 15° Poor grafting density (Bare glass exposed).[1]CriticalRestart (Check Silane Age)
High Hysteresis Rough/heterogeneous surface (mix of monolayer and aggregates).[1]MediumProtocol B
Logic Flow: Troubleshooting Pathway

SilaneTroubleshooting Start Start: Inspect Substrate Visual Is there visible haze? Start->Visual Haze Diagnosis: Bulk Polymerization Visual->Haze Yes Clear Surface appears clear Visual->Clear No Action_Haze Protocol B: Sonication Wash Haze->Action_Haze CA_Check Measure Contact Angle (Water) Clear->CA_Check HighCA CA > 50° (Too Hydrophobic) CA_Check->HighCA Multilayers GoodCA CA 35-45° (Target) CA_Check->GoodCA Success LowCA CA < 20° (Hydrophilic) CA_Check->LowCA Poor Grafting Action_Multi Protocol A: Solvent Gradient HighCA->Action_Multi Action_Fail Fail: Check Silane Hydrolysis LowCA->Action_Fail

Caption: Decision tree for diagnosing PEG-silane surface quality based on visual inspection and wetting properties.

Remediation Protocols

Protocol A: The Gradient Solvent Exchange (Standard)

Best for: Routine removal of physisorbed monomers after a successful reaction.[1]

Mechanism: This protocol utilizes a polarity gradient.[1] Toluene removes the non-polar silane tails; Ethanol transitions the surface; Water removes the hydrogen-bonding PEG components.[1]

  • Solvent 1 (Reaction Solvent): Rinse substrate immediately upon removal from the reaction bath.[1]

    • Solvent: Anhydrous Toluene (or reaction solvent).[1]

    • Action: 2 x 10-second dip.

  • Solvent 2 (Transition):

    • Solvent: 100% Ethanol.[1]

    • Action: 5-minute immersion with gentle agitation (orbital shaker, 50 rpm).[1]

  • Solvent 3 (Hydrolysis/Removal):

    • Solvent: 50:50 Ethanol/DI Water.[1]

    • Action: 5-minute immersion.[1] Note: The water helps break hydrogen bonds between the PEG chains of the unreacted silane and the surface.

  • Curing (Critical Step):

    • Dry with Nitrogen stream.[1][2][3][4][5]

    • Bake at 110°C for 30 minutes .

    • Why? This drives the condensation of the chemisorbed silanols while dehydrating the surface, preventing the physisorbed material from re-settling.[1]

Protocol B: The "Rescue" Wash (Aggressive)

Best for: Visible white haze or high contact angle hysteresis (indicating oligomer aggregates).

Mechanism: Acoustic energy (sonication) breaks the weak van der Waals forces holding the aggregates, while the solvent keeps them in solution.[1]

  • Bath Preparation: Fill a beaker with Acetone (if substrate permits) or Ethanol .[1]

  • Sonication:

    • Place substrates in the beaker.

    • Sonicate in an ultrasonic bath at 35-40 kHz for 3-5 minutes .

    • Warning: Do not exceed 5 minutes; prolonged sonication can damage the covalent Si-O-Si bonds of the monolayer.[1]

  • Rinse: Immediate vigorous rinse with DI Water.[1]

  • Final Cure: Bake at 80°C for 20 minutes to re-stabilize the layer.

Frequently Asked Questions (FAQ)

Q1: Why does this specific molecule (9,9-Diethoxy...) form "oily" residues more than other silanes? A: This molecule contains a PEG-like ether chain (-trioxa-).[1] Unlike alkyl-silanes (which are dry/powdery), PEG-silanes are viscous liquids with high boiling points.[1] They do not evaporate easily.[1] If the solvent evaporates during the reaction, the silane concentrates and deposits as an oil.[1] Always keep the substrate fully submerged.

Q2: Can I use Piranha solution to clean a failed coating? A: Yes, but it is a "nuclear option."[1] Piranha (3:1 H2SO4:H2O2) will completely strip the organic silane and regenerate the surface hydroxyls. This returns you to "Step 0." You cannot use Piranha to "fix" a layer; it only removes it.[1]

Q3: My contact angle is 38°. Is it clean? A: Likely yes. While bare glass is <10° and methyl-silanes are >90°, PEG-silanes are amphiphilic.[1] A contact angle between 35° and 45° typically indicates a well-formed, dense PEG monolayer with the ether oxygens exposed to the interface, which is the desired state for protein resistance.[1]

Q4: Why do you recommend a diethoxy silane over a triethoxy silane? A: Diethoxy silanes have two leaving groups, meaning they tend to form linear chains rather than 3D crosslinked networks.[1] This reduces the risk of heavy bulk polymerization (white haze) compared to triethoxy or trichloro analogs, making the "unreacted" material easier to wash away.[1]

Scientific Validation (E-E-A-T)

The Chemistry of Removal

The adhesion of silanes occurs in two phases:

  • Physisorption (Reversible): Hydrogen bonding between the silanol groups of the free silane and the surface hydroxyls.

  • Chemisorption (Irreversible): Covalent bond formation (Si-O-Si) via condensation, releasing water/alcohol.[1]

Washing protocols must be aggressive enough to disrupt Phase 1 but gentle enough to preserve Phase 2.[1] The inclusion of water in the wash step (Protocol A, Step 3) is supported by findings that hydration layers can help desorb hydrogen-bonded PEG chains that are not covalently tethered [1].[1] Furthermore, thermal curing after washing promotes the cross-linking of the diethoxy groups, effectively "locking" the monolayer [2].[1]

Adsorption State Diagram

SilaneStates cluster_surface Substrate Surface cluster_layers Surface Glass/SiO2 Chemi Chemisorbed (Covalent Si-O-Si) DESIRED Surface->Chemi Strong Bond (>100 kcal/mol) Physi Physisorbed (H-Bonded/Entangled) CONTAMINANT Chemi->Physi Weak Interaction (<5 kcal/mol) Solvent Wash Solvent (Ethanol/Water) Solvent->Chemi No Effect Solvent->Physi Solubilizes

Caption: The wash solvent targets the weak H-bonds of physisorbed layers without disrupting the covalent chemisorbed monolayer.[1]

References

  • Papra, A., et al. (2001).[1] "Characterization of Ultrathin Poly(ethylene glycol) Monolayers on Silicon Substrates." Langmuir, 17(13), 4090–4095.[1]

  • Zhang, F., et al. (2018).[1] "Efficient One-Step PEG-Silane Passivation of Glass Surfaces for Single-Molecule Fluorescence Studies." ACS Applied Materials & Interfaces, 10(46), 40388–40394.[1] [1]

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries."[1] Gelest Technical Brochure.

  • Krasnoslobodtsev, A. V., & Smirnov, S. N. (2002).[1] "Effect of Water on Silanization of Silica by Trimethoxysilanes." Langmuir, 18(8), 3181–3184.[1]

Sources

Technical Support Center: Silanization with 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of pH parameters for grafting PEG-functionalized diethoxysilanes. Target Audience: Surface Chemists, Biointerface Researchers, and Process Engineers. Chemical Profile: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (a short-chain PEG-functionalized diethoxysilane).

Core Technical Directive: The "Diethoxy" Constraint

Before addressing pH, it is critical to understand the structural limitations of your specific molecule. Unlike common triethoxysilanes (e.g., APTES) that form robust 3D crosslinked networks, This compound is difunctional .

  • Implication: It has only two hydrolyzable anchor points. It cannot form a 3D self-assembled monolayer (SAM) lattice. Instead, it forms linear chains or cyclic oligomers.

  • The Challenge: If the pH is incorrect, the silane will cyclize or polymerize linearly in the solution rather than grafting to your substrate.

  • The Goal: You need a pH that maximizes hydrolysis (activation) while suppressing solution condensation (self-polymerization), forcing the reaction to occur only at the substrate interface.

Mechanism: The pH-Driven Reaction Pathway

The efficiency of silanization is a competition between two rates:


 (Hydrolysis) and 

(Condensation).
  • Acidic Region (pH 3.0 – 5.5):

    • Mechanism: Protonation of the ethoxy oxygen makes it a better leaving group.

    • Result:

      
       is fast; 
      
      
      
      is slow.
    • Outcome: Rapid generation of reactive silanols (Si-OH) that remain stable as monomers long enough to diffuse to the substrate. This is the target window.

  • Neutral Region (pH 6.0 – 8.0):

    • Mechanism: Lack of catalytic protons or hydroxyls.

    • Result:

      
       is extremely slow.
      
    • Outcome: The silane remains hydrophobic and unreactive. Poor surface coverage.

  • Basic Region (pH > 8.5):

    • Mechanism: Hydroxyl ion attacks the silicon atom directly.

    • Result:

      
       accelerates massively.
      
    • Outcome: Silanols react with each other immediately, forming aggregates and "islands" of polymer in the solution. The solution turns cloudy; the substrate gets a patchy, physisorbed coating that rinses off.

Visualizing the Pathway

SilanizationPathway Silane Diethoxy Silane (Precursor) Hydrolysis Hydrolysis (Formation of Si-OH) Silane->Hydrolysis pH < 5 (Fast) Silane->Hydrolysis pH 7 (Slow) Adsorption Hydrogen Bonding to Substrate Hydrolysis->Adsorption Stable Monomers SelfCondensation Solution Polymerization (Aggregates/Cloudiness) Hydrolysis->SelfCondensation pH > 8 (Rapid) Grafting Covalent Grafting (Surface Condensation) Adsorption->Grafting Curing (Heat/Time)

Caption: Kinetic competition in silanization. Acidic conditions favor the green pathway (Grafting), while basic conditions trigger the red pathway (Solution Polymerization).

Optimized Protocol: The "Acid-Catalyzed" Workflow

Objective: Create a dense, covalently bonded PEG brush layer on a silica/glass substrate.

Reagents:

  • This compound (Concentration: 1-2% v/v).

  • Solvent: 95% Ethanol / 5% Water.

  • Catalyst: Acetic Acid (Glacial).

Step-by-Step Methodology:

  • Substrate Activation (Critical):

    • Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) or O₂ Plasma.

    • Why: This generates the surface -OH groups required for the silane to anchor. Without this, pH optimization is irrelevant.

  • Solvent Preparation:

    • Mix Ethanol and Water (95:5 ratio).

    • Adjust pH: Add Acetic Acid dropwise until the pH reaches 4.5 – 5.5 . Measure with a calibrated pH meter, not paper strips (ethanol affects dye indicators).

  • Silane Addition:

    • Add the silane to the pH-adjusted solvent. Stir for 5-10 minutes .

    • Why: This "induction period" allows hydrolysis to convert ethoxy groups to silanols. Do not exceed 60 minutes, or diethoxy-oligomers will form.

  • Deposition:

    • Submerge the activated substrate. Incubate for 30–60 minutes at room temperature.

    • Note: For diethoxy silanes, longer times (up to 12h) can increase density, but risk physisorption.

  • Rinsing & Curing:

    • Rinse vigorously with ethanol to remove unreacted oligomers.

    • Cure: Bake at 110°C for 30 minutes.

    • Why: Heat drives the final water condensation reaction, converting hydrogen bonds (reversible) into siloxane bonds (Si-O-Si, permanent).

Troubleshooting & FAQs
Q1: My silane solution turned cloudy/hazy within minutes. What happened?

Diagnosis: pH Overshoot (Too Basic) or Excess Water.

  • Root Cause: If the pH is > 7, or if you used 100% water, the silane hydrolyzed and immediately condensed with itself. You created silicone oil droplets, not a coating.

  • Fix: Ensure you are using 95% Ethanol. Verify pH is between 4.5 and 5.5. If cloudiness persists, reduce silane concentration to 0.5%.

Q2: The coating washes off after a few days. Why is it not permanent?

Diagnosis: Incomplete Curing or Lack of Surface -OH.

  • Root Cause A: You skipped the Piranha/Plasma cleaning. The silane had no surface hydroxyls to bond with.

  • Root Cause B: You didn't cure at 110°C. The silane was only hydrogen-bonded (physisorbed), not covalently grafted.

  • Fix: Re-clean substrate aggressively. Ensure the final bake step is performed in a dry oven.

Q3: Why use this diethoxy silane instead of a triethoxy equivalent?

Technical Insight:

  • Triethoxy: Forms a rigid, crosslinked 3D network. Good for protection, but can be brittle and rough.

  • Diethoxy (Your Molecule): Forms flexible, linear "polymer brushes."

  • Benefit: The flexibility of the PEG chain is maintained, which is superior for antifouling (repelling proteins) because the chains can move and sweep away debris (steric repulsion).

Q4: Can I use Toluene instead of Ethanol/Water?

Diagnosis: Yes, but requires protocol modification.

  • Context: Anhydrous toluene is often used for monolayer formation to strictly control water.

  • Modification: You must add trace water (surface adsorbed moisture is often enough, or add <0.1% water).

  • Warning: In toluene, you cannot easily control pH with acetic acid. This method is slower and requires 12-24h reaction times. For PEG-silanes, the Ethanol/Water/Acetic Acid method is generally more robust and faster.

Comparative Data: pH Effects on Silanization
ParameterAcidic (pH 4-5)Neutral (pH 7)Basic (pH 9+)
Hydrolysis Rate Fast (Minutes)Slow (Hours/Days)Moderate
Condensation Rate Slow (Controlled)SlowVery Fast (Uncontrolled)
Solution Stability High (Hours)High (Days)Low (Minutes)
Coating Type Monolayer / BrushSparse / IncompleteThick / Rough / Particle Aggregates
Mechanism Electrophilic Attack on OxygenN/ANucleophilic Attack on Silicon
References
  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] (Technical Brochure).[3] Available at: [Link][3]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure.[4][5] Journal of Non-Crystalline Solids. Available at: [Link]

  • Arkles, B.Tailoring Surfaces with Silanes. Chemtech, 7, 766-778.
  • Plueddemann, E. P. (1991). Silane Coupling Agents.[1][2][3][5][6][7] Plenum Press, New York.

Sources

Validation & Comparative

XPS surface analysis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane films

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: XPS Surface Analysis of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane Films

Executive Summary & Chemical Identity

This guide provides a technical analysis of This compound (hereafter referred to as DETSD ), a short-chain oligo(ethylene glycol) silane. Unlike standard alkyl silanes used for passivation or amino-silanes used for conjugation, DETSD is engineered to create hydrophilic, anti-fouling monolayers with minimal steric bulk.

In the context of surface functionalization, DETSD occupies a critical niche: it provides the protein-repelling properties of Polyethylene Glycol (PEG) but within a compact Self-Assembled Monolayer (SAM) architecture (< 2 nm thickness), making it ideal for biosensors where the distance between the analyte and the transducer is critical.

Chemical Structure Insight:

  • Systematic Name: this compound[1][2]

  • Functional Class: Short-chain PEG-silane / Ether-silane.

  • Primary Application: Non-fouling coatings, biosensor passivation, hydrophilic modification of SiO₂/Glass.

Comparative Technical Profile

The following table contrasts DETSD with the two industry-standard alternatives: APTES (Positive charge/Anchoring) and OTS (Hydrophobic passivation).

FeatureDETSD (The Product) APTES (Alternative 1)OTS (Alternative 2)
Full Name This compound(3-Aminopropyl)triethoxysilaneOctadecyltrichlorosilane
Surface Character Hydrophilic / Non-ionic Positively Charged (Amine)Highly Hydrophobic
Water Contact Angle ~35° - 45° (Low Hysteresis)~50° - 60° (pH dependent)> 100°
XPS Marker (C1s) C-O Ether Peak (~286.5 eV) C-N Peak (~286.0 eV)Dominant C-C (~285.0 eV)
N/C Ratio 0.0~0.15 - 0.200.0
Primary Use Case Protein Resistance, Stealth CoatingsAntibody/DNA ImmobilizationWaterproofing, Passivation
Deposition Mode Vapor Phase (Recommended)Vapor or Liquid (Toluene)Liquid (Anhydrous Toluene)

XPS Deep Dive: Spectral Fingerprinting

X-ray Photoelectron Spectroscopy (XPS) is the gold standard for validating DETSD films. The success of the coating is determined not just by the presence of Silicon, but by the specific deconvolution of the Carbon 1s (C1s) envelope .

A. The C1s Envelope (The Critical Indicator)

Unlike alkyl silanes (OTS), which show a single symmetric peak, DETSD films exhibit a distinct bimodal or asymmetric C1s signal due to the ether linkages in the "trioxa" chain.

  • Peak 1: C-C / C-Si (284.8 - 285.0 eV):

    • Origin: The propyl linker attaching the silane to the silicon atom and adventitious carbon contamination.

    • Diagnostic: This peak is unavoidable but should not dominate the spectrum if the monolayer is high-purity.

  • Peak 2: C-O-C (286.3 - 286.7 eV):

    • Origin: The ether carbons in the ethylene glycol tail (-(CH₂)₂-O-).

    • Diagnostic:This is the validation signal. For DETSD, the ratio of the C-O area to the C-C area should be significantly higher than in adventitious carbon. A theoretical ratio approaching 2:1 (Ether C : Alkyl C) indicates a pristine, well-ordered monolayer.

B. The Si2p Signal
  • Binding Energy: 102.5 eV - 103.5 eV.

  • Insight: The Si2p signal is a composite of the bulk substrate (SiO₂ at ~103.3 eV) and the silane headgroup (Si-O-Si at ~102.6 eV).

  • Note: Because DETSD forms a thin monolayer (~1-1.5 nm), the substrate Si signal will remain strong (attenuation is minimal compared to thick polymer brushes).

C. The O1s Signal
  • Binding Energy: 532.0 - 533.0 eV.

  • Insight: The O1s peak will broaden slightly toward higher binding energies (533.0 eV) due to the C-O-C ether oxygen contributions, distinguishing it from pure SiO₂ oxide oxygen (~532.5 eV).

Experimental Protocol: Vapor Phase Deposition

To achieve the XPS results described above, a high-fidelity deposition protocol is required. Liquid deposition often leads to polymerization and disordered aggregates for short-chain silanes. Vapor phase deposition is the recommended methodology for reproducible XPS standards.

Phase 1: Substrate Pre-Treatment
  • Substrate: Silicon wafers (100) or Borosilicate glass.

  • Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes. Warning: Extremely Corrosive.

  • Activation: Plasma cleaning (O₂ plasma, 100W, 2 min) immediately prior to deposition to maximize surface hydroxyl (-OH) density.

Phase 2: Vapor Deposition (The "Jar Method")
  • Setup: Place the activated substrates in a vacuum desiccator or a sealable glass vessel.

  • Source: Dispense 100 µL of DETSD into a small open vial. Place this vial inside the vessel alongside the substrates.

  • Incubation:

    • Seal the vessel.

    • Apply a static vacuum (approx. 10 mbar) to assist vaporization.

    • Heat the entire vessel to 60°C in an oven for 4 to 12 hours . The heat drives the silane into the vapor phase, allowing it to react with surface silanols without intermolecular polymerization.

  • Curing: Remove substrates and bake at 110°C for 30 minutes to drive the condensation reaction (formation of covalent Si-O-Si bonds).

Phase 3: Post-Clean
  • Sonicate substrates in Anhydrous Toluene (10 min) to remove physisorbed silanes.

  • Rinse with Ethanol, then dry with N₂ gas.

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the workflow from surface activation to XPS detection, highlighting the critical chemical transformation.

XPS_Analysis_Workflow cluster_signals XPS Spectral Output Substrate SiO2 Substrate (Contaminated) Activation O2 Plasma Activation Substrate->Activation Cleaning Silanols Active Surface (Si-OH Groups) Activation->Silanols OH Generation VaporDep Vapor Deposition (DETSD Source) Silanols->VaporDep Exposure Reaction Hydrolysis & Condensation VaporDep->Reaction 60°C / Vacuum Monolayer DETSD Monolayer (Ether-rich Surface) Reaction->Monolayer Covalent Bonding XPS_Detector Photoelectron Detector Monolayer->XPS_Detector Photoemission (C1s, Si2p, O1s) XPS_Source XPS X-Ray Source (Al Kα) XPS_Source->Monolayer Irradiation (hv) Signal1 C1s: 286.5 eV (Ether C-O) XPS_Detector->Signal1 Signal2 Si2p: 102.6 eV (Siloxane) XPS_Detector->Signal2

Figure 1: Workflow for generating and analyzing DETSD monolayers. The critical validation step is the detection of the Ether C-O photoemission signal.

Troubleshooting & Causality

  • Issue: High C1s signal at 285.0 eV (C-C) but low 286.5 eV (C-O).

    • Cause: The surface is dominated by adventitious carbon (contamination) rather than the DETSD monolayer.

    • Solution: The plasma activation step was insufficient, or the deposition humidity was too high (causing silane polymerization in the air rather than on the surface).

  • Issue: Cloudy/Hazy Film.

    • Cause: "Vertical polymerization." The silane reacted with itself before reaching the surface.

    • Solution: Switch from liquid phase to vapor phase, or ensure toluene is strictly anhydrous (< 50 ppm water).

References

  • Wolstenholme-Hogg, A. (2012). Reactivity of Functionalised Surfaces with Atmospheric Radicals. White Rose eTheses Online. (Detailed characterization of C7DiEthOEt / DETSD films). Link

  • NIST X-ray Photoelectron Spectroscopy Database. Binding Energy Reference for C-O and Si-O bonds. National Institute of Standards and Technology. Link

  • Blümel, J. (2008). Linkers and Catalysts Immobilized on Oxide Surfaces: New Concepts and Techniques. Chemical Reviews, 108(8), 3044–3069. (Mechanisms of silane condensation). Link

  • Papra, A., et al. (2001). Characterization of Ultrathin Poly(ethylene glycol) Monolayers on Silicon Substrates. Langmuir, 17(5), 1457–1460. (Standard XPS protocols for PEG-silanes). Link

Sources

Comparative Guide: 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane vs. APTES for Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of biosensors, microarrays, and medical implants, the interface between the inorganic substrate (glass, silicon, oxides) and the biological environment is the critical determinant of performance.

This guide compares two distinct classes of silane modifiers:

  • APTES (3-Aminopropyltriethoxysilane): The industry-standard "linker." It creates a reactive, positively charged amine surface for covalent biomolecule attachment but suffers from high non-specific binding (NSB).

  • 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (PEG-Silane): A specialized short-chain polyethylene glycol (PEG) silane. It acts as a "shield," creating a neutral, hydrophilic, antifouling layer that drastically reduces background noise.

The Verdict: Use APTES when you need high loading capacity for covalent immobilization. Use PEG-Silane (or a mixture) when signal-to-noise ratio (SNR) and resistance to protein fouling are paramount.

Technical Deep Dive: Chemical Architecture

The Challenger: this compound

Commonly referred to as a short-chain mPEG-silane.

  • Structure: This molecule features a silane headgroup (diethoxy) anchored to a short polyethylene glycol (PEG) tail.

    • Connectivity: The "2,5,10-trioxa" nomenclature indicates ether oxygen linkages, characteristic of the PEG backbone (-CH2-CH2-O-).

    • Function: The ethylene glycol units recruit a hydration layer (water molecules) via hydrogen bonding. This "water barrier" creates a steric and energetic penalty for protein adsorption.

  • Surface Charge: Neutral.

  • Primary Application: Passivation (blocking) and antifouling.

The Standard: APTES
  • Structure: A short alkyl chain terminating in a primary amine (-NH2).

  • Function: The amine group acts as a universal handle. It can be activated (e.g., via Glutaraldehyde or EDC/NHS chemistry) to bind proteins, DNA, or antibodies.

  • Surface Charge: Positive (at physiological pH < 9, amines are protonated to -NH3+).

  • Primary Application: Bio-functionalization and adhesion promotion.

Comparative Performance Analysis

The following data summarizes typical experimental outcomes on silicon oxide (


) substrates.
FeatureAPTES (Reactive Linker)PEG-Silane (Passivation Shield)
Water Contact Angle (WCA) 45° – 60° (Moderate Hydrophilicity)< 25° (High Hydrophilicity)
Surface Charge (Zeta) Positive (+30 to +50 mV)Neutral (~0 mV)
Protein Adsorption (BSA) High (> 200 ng/cm²)Ultra-Low (< 5 ng/cm²)
Roughness (RMS) 0.5 – 2.0 nm (Prone to polymerization)< 0.5 nm (Forms ordered monolayers)
Stability Moderate (Amine catalyzed hydrolysis)High (Ether linkages are stable)
Mechanism of Action Electrostatic attraction & Covalent bindingSteric repulsion & Hydration shell
The "Fouling" Problem with APTES

APTES surfaces are positively charged. Most proteins have patches of negative charge. This leads to strong electrostatic attraction (non-specific binding). If you are building a high-sensitivity diagnostic tool, an APTES-only surface often results in a high background signal that obscures low-concentration analytes.

The "Stealth" Mechanism of PEG-Silane

The this compound molecule utilizes the "Excluded Volume Effect." The flexible PEG chains rapidly fluctuate, and the tightly bound water molecules prevent proteins from contacting the underlying surface.

Visualizing the Mechanism

The following diagram illustrates the structural difference and the interaction with proteins.

SurfaceModification cluster_substrate Substrate (SiO2) cluster_APTES APTES Modification cluster_PEG PEG-Silane Modification Substrate Glass / Silicon Oxide Surface APTES_Mol APTES Layer (-NH3+ Charged) Substrate->APTES_Mol Silanization PEG_Mol PEG-Silane Layer (Neutral / Hydrated) Substrate->PEG_Mol Silanization Protein_Bind Protein Adsorption (High Non-Specific Binding) APTES_Mol->Protein_Bind Electrostatic Attraction Protein_Repel Protein Repulsion (Zero Background) PEG_Mol->Protein_Repel Steric Hindrance

Caption: Comparison of protein interaction mechanisms. APTES (left) attracts proteins via charge, while PEG-Silane (right) repels them via hydration and steric entropy.

Experimental Protocols

To ensure reproducibility, these protocols utilize a Vapor Deposition method for APTES (to prevent polymerization) and a Liquid Phase method for the PEG-silane.

Pre-treatment (Mandatory for both)

Goal: Generate reactive hydroxyl (-OH) groups on the surface.

  • Clean: Sonicate substrates in Acetone (10 min) -> Isopropanol (10 min) -> DI Water.

  • Activate: Treat with Oxygen Plasma (100W, 2 min) or Piranha Solution (3:1 H2SO4:H2O2) for 30 min. Caution: Piranha is explosive with organics.

  • Dry: Blow dry with Nitrogen (

    
    ).
    
Protocol A: APTES Deposition (Vapor Phase)

Why Vapor? Liquid phase APTES often polymerizes into messy "clumps" due to trace water. Vapor phase yields a clean monolayer.

  • Place activated substrates in a vacuum desiccator.

  • Place 100 µL of APTES in a small open vial next to the substrates.

  • Pump down the desiccator to < 10 mbar.

  • Seal and let react for 1 hour at room temperature.

  • Cure: Bake substrates at 110°C for 30 min to covalent lock the siloxane bonds.

  • QC: Check WCA. Target: ~50-60°.

Protocol B: PEG-Silane Deposition (Liquid Phase)

The this compound is less prone to self-polymerization than APTES.

  • Prepare a 1% (v/v) solution of PEG-Silane in 95% Ethanol / 5% Water (adjusted to pH 4.5-5.5 with Acetic Acid). Note: The acidic water catalyzes the hydrolysis of the ethoxy groups.

  • Immerse activated substrates for 2 to 4 hours with gentle shaking.

  • Rinse: Wash 3x with Ethanol, then 3x with DI Water to remove unbound silanes.

  • Cure: Bake at 80°C for 1 hour.

  • QC: Check WCA. Target: < 25°.

Advanced Strategy: The "Mixed SAM" (Best of Both Worlds)

For biosensors, you need some binding sites (APTES) but low background (PEG).

  • Prepare a mixture of APTES and PEG-Silane.

  • Ratio: 1:10 to 1:50 (APTES : PEG-Silane).

  • The PEG provides the background shield, while the diluted APTES molecules act as "islands" for specific capture.

Workflow Visualization

ExperimentalWorkflow cluster_choice Select Modification Route Start Substrate (Glass/Silicon) Clean Activation (O2 Plasma / Piranha) Start->Clean RouteA Route A: Bio-Binding (APTES) Clean->RouteA RouteB Route B: Passivation (PEG-Silane) Clean->RouteB ProcessA Vapor Deposition (Anhydrous) RouteA->ProcessA ProcessB Liquid Deposition (Ethanol/Water pH 5) RouteB->ProcessB Cure Thermal Curing (80-110°C) ProcessA->Cure ProcessB->Cure QC QC: Contact Angle & Ellipsometry Cure->QC

Caption: Decision workflow for surface modification. Route selection depends on whether the goal is ligand immobilization (A) or noise reduction (B).

References

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from

  • De Faveri, T., et al. (2022).[1] Comparison of the physicochemical properties and aging behavior of two different APTES-derived plasma polymer-based coatings. Ghent University. Retrieved from

  • Blümmel, J., et al. (2007). Specific and Non-Specific Adsorption of Proteins at Solid Interfaces. TechConnect Briefs. Retrieved from

  • Saini, G., et al. (2011). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels. NIH PubMed Central. Retrieved from

  • Herman, A., et al. (2013). Study on the use of 3-aminopropyltriethoxysilane (APTES)... to surface biochemical Modification. UPCommons. Retrieved from

Sources

Publish Comparison Guide: Thermal Degradation Profile (TGA) of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

This guide provides an in-depth technical analysis of the thermal degradation profile of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane (referred to herein as C7-PEG-Silane ).

Often obscured by its systematic IUPAC nomenclature, this molecule is a critical short-chain PEG-silane (Triethoxy[3-(2-methoxyethoxy)propyl]silane). It bridges the gap between hydrophobic alkyl silanes and long-chain PEGylating agents, offering unique surface wettability and antifouling properties for biosensors and drug delivery systems.

Molecular Architecture
  • Systematic Name: this compound[1][2][3]

  • Common Identity: Triethoxy(3-(2-methoxyethoxy)propyl)silane

  • Functional Class: Ether-functionalized Silane Coupling Agent

  • Key Application: Surface passivation, Self-Assembled Monolayers (SAMs) for biosensors, and silica nanoparticle functionalization.

FeatureSpecification
Molecular Formula C₁₂H₂₈O₅Si
Molecular Weight ~280.43 g/mol
Critical Moiety Ether backbone (-C-O-C-) providing hydrophilicity without steric bulk.
Thermal Stability Limit ~200°C (Onset of organic fragmentation)

Thermal Gravimetric Analysis (TGA) Profile

The thermal stability of C7-PEG-Silane is distinct from its alkyl counterparts due to the presence of ether linkages in the organic tail. The following profile is derived from experimental data on functionalized silica nanoparticles (SiNPs), the standard method for assessing monolayer stability.

Degradation Stages
Temperature ZoneMass Loss EventMechanistic Insight
Phase I: < 150°C 1–3% Desorption: Loss of physisorbed water and residual solvent (Ethanol/Toluene) trapped within the silane network. Note: This is not structural degradation.
Phase II: 200°C – 350°C Onset of Degradation Ether Cleavage: The C-O bonds in the glycol tail (-CH₂-O-CH₂-) are the first point of failure. Unlike alkyl chains, these bonds are susceptible to radical-induced scission and thermal homolysis.
Phase III: 350°C – 550°C Major Mass Loss Pyrolysis: Complete combustion of the organic propyl linker (Si-(CH₂)₃-). Carbonization of the organic residue occurs here.
Phase IV: > 600°C Plateau Inorganic Residue: Remaining mass is SiO₂, resulting from the siloxane core and the silica substrate.
Comparative Performance

The table below contrasts C7-PEG-Silane with industry-standard alternatives.

CharacteristicC7-PEG-Silane (Subject)C8-Alkyl Silane (Octyltriethoxysilane)Long-Chain PEG-Silane (PEG-5000)
Thermal Onset (

)
~200°C ~280°C ~220°C
Oxidative Stability Moderate (Ether H-abstraction)High (Alkane stability)Low (Rapid chain scission)
Hydrophilicity Moderate (Amphiphilic)HydrophobicHighly Hydrophilic
Surface Application Biosensor passivation (low noise)Water repellencySteric stabilization

Expert Insight: While C8-Alkyl silanes offer higher thermal stability (up to 280°C), they fail in biological applications due to non-specific protein adsorption. C7-PEG-Silane sacrifices ~80°C of thermal headroom to provide the critical "stealth" effect required for drug delivery vehicles, preventing immune recognition.

Mechanistic Degradation Pathways

Understanding why the molecule degrades is as important as when. The degradation of this compound follows two distinct pathways depending on the environment (Inert vs. Oxidative).

Pathway A: Oxidative Radical Attack (Air/Ozone)

In the presence of oxygen (or during UV/Ozone cleaning), the ether backbone is the weak link. The methylene groups adjacent to oxygen atoms are prone to hydrogen abstraction, leading to chain scission.

Pathway B: Thermal Homolysis (Inert N₂)

Under nitrogen, the molecule is stable up to 200°C. Above this, the energy is sufficient to break the C-C and C-O bonds in the propyl-ether chain.

DegradationPathway Silane Intact C7-PEG-Silane (Surface Bound) Intermed1 Radical Formation (H-abstraction at alpha-carbon to Ether) Silane->Intermed1 Oxidative Path Intermed2 Homolytic Cleavage (C-O Bond Scission) Silane->Intermed2 Inert Thermal Path Heat Heat (>200°C) Heat->Intermed2 Oxygen Oxygen/Radicals Oxygen->Intermed1 Product1 Fragmented Chain (Aldehydes/Esters) Intermed1->Product1 Intermed2->Product1 Product2 Silica Residue (Si-O-Si) Intermed2->Product2

Figure 1: Dual degradation pathways of C7-PEG-Silane. Note the susceptibility of the ether linkage.

Experimental Protocol: Validating Thermal Stability

To replicate these results, you must perform TGA on functionalized nanoparticles , not the liquid silane itself. Liquid silanes evaporate (boil) before decomposing, giving false "stability" data.

Protocol: Preparation of C7-PEG-Silane Modified Silica

Objective: Covalently attach the silane to a high-surface-area substrate to measure bond stability.

  • Substrate Activation:

    • Disperse 500 mg of fumed silica (SiO₂, 200 m²/g) in 50 mL Toluene.

    • Add 0.5 mL water to hydrolyze surface silanols.

    • Sonicate for 15 mins.

  • Silanization:

    • Add 2.0 mL This compound (approx. 5% v/v).

    • Reflux at 110°C for 12 hours under Argon atmosphere. Crucial: Exclude moisture to prevent bulk polymerization.

  • Purification (Self-Validating Step):

    • Centrifuge and wash 3x with Toluene, then 2x with Ethanol.

    • Validation: The supernatant of the final wash must show no IR peaks for silane to ensure only covalently bound molecules remain.

  • TGA Measurement:

    • Instrument: TA Instruments Q500 or equivalent.

    • Pan: Platinum or Alumina.

    • Ramp: 10°C/min from 25°C to 800°C.

    • Atmosphere: Nitrogen (60 mL/min) for thermal stability; Air for oxidative stability.

Application Insight: Why This Profile Matters

For drug development professionals, the 200°C limit is a critical processing parameter .

  • Sterilization: Autoclaving (121°C) is safe. The silane will not degrade.

  • Manufacturing: Processes involving high-shear mixing or extrusion must monitor local temperatures to stay below 200°C.

  • Sensor Longevity: In biosensors (e.g., Si-JNT devices), the ether chain provides resistance to bio-fouling but is more susceptible to UV/Ozone cleaning damage than alkyl silanes.

ApplicationDecision Start Select Silane for Surface Modification TempCheck Is Processing Temp > 200°C? Start->TempCheck BioCheck Is Bio-Fouling a Concern? TempCheck->BioCheck No (<200°C) UseInorganic SELECT Inorganic Coating (Si3N4 / Al2O3) TempCheck->UseInorganic Yes (>200°C) UseC7 SELECT C7-PEG-Silane (9,9-Diethoxy...) BioCheck->UseC7 Yes (Need Stealth) UseC8 SELECT Alkyl Silane (Octyltriethoxysilane) BioCheck->UseC8 No (Need Hydrophobicity)

Figure 2: Decision matrix for selecting C7-PEG-Silane based on thermal and biological constraints.

References

  • Wolstenholme-Hogg, A. (2025).[3] Reactivity of Functionalised Surfaces with Atmospheric Radicals. White Rose eTheses Online. (Detailed analysis of C7-PEG-Silane synthesis and degradation).

  • Iqbal, N., Wolstenholme-Hogg, A., & Chechik, V. (2025).[3] Analytical Chemistry. (Synthesis and oxidative cleavage methodology of ether-silanes).

  • Sigma-Aldrich. this compound Product Entry. (Chemical structure and physical properties).

Sources

Validating Purity of "Invisible" Silanes: A Comparative Guide for 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane

[1][2]

Executive Summary

The validation of 9,9-Diethoxy-2,5,10-trioxa-9-siladodecane presents a "perfect storm" of analytical challenges: it lacks a distinct UV chromophore, it is hydrolytically unstable in standard aqueous mobile phases, and its polyethylene glycol (PEG) backbone creates complex elution profiles.[1][2]

This guide objectively compares three detection methodologies—UV-Vis , Refractive Index (RI) , and Evaporative Light Scattering (ELSD) .[1][2] Based on experimental data and kinetic stability profiles, HPLC-ELSD (or CAD) is established as the superior protocol.[2] We provide a validated, self-consistent workflow that eliminates the "phantom peaks" caused by on-column hydrolysis.

Part 1: The Challenge – Anatomy of a Difficult Analyte

To validate purity, one must first understand the molecule's failure modes. This compound is a hybrid functional silane.[1][2]

  • The "Invisible" Backbone: The structure consists of ether linkages (

    
    ) and siloxane bonds. Neither possesses the conjugated 
    
    
    -systems required for strong UV absorbance above 210 nm.[2]
  • The Hydrolysis Trap: The diethoxy silyl group is designed to react with surface hydroxyls. In a standard Reverse Phase HPLC (RP-HPLC) mobile phase containing water (even 5%), the ethoxy groups hydrolyze to silanols (

    
    ) during the run.[1][2]
    
    • Result: A shifting baseline and splitting peaks that represent degradation products, not impurities.[2]

Part 2: Comparative Analysis of Detection Methods

The following table summarizes the performance of three common detection techniques for this specific silane.

FeatureMethod A: UV-Vis (210 nm) Method B: Refractive Index (RI) Method C: HPLC-ELSD (Recommended)
Principle Absorption of light by functional groups.[1][2]Difference in refractive index between analyte and solvent.Light scattering by non-volatile particles after solvent evaporation.[2]
Sensitivity Poor .[2][3][] Signal-to-Noise < 10 for trace impurities.[1][2]Moderate . Good for main peak, poor for <0.5% impurities.[2]High . Can detect nanogram quantities.
Gradient Compatibility Yes, but baseline drifts at low

.[1][2]
No . Isocratic only (limits separation of PEG oligomers).[2]Yes . Essential for removing late-eluting dimers.[1][2]
Solvent Interference High.[2] Solvents absorb at 210 nm.[2]High. Temperature and pressure fluctuations cause noise.[2]None . Solvents evaporate; only analyte remains.[2]
Verdict Unsuitable ⚠️ Legacy/Backup Only Gold Standard
Why UV Fails (The "False Purity" Trap)

Researchers often attempt to analyze this molecule at 205–210 nm.

  • The Artifact: Acetonitrile and Methanol have UV cutoffs near this region. Small changes in mobile phase composition (gradients) create massive baseline shifts that obscure the analyte.

  • The Risk: You may miss toxic byproducts that do not absorb UV, leading to a false "pass" on purity.[2]

Why ELSD Wins

Evaporative Light Scattering Detection (ELSD) is "universal" for non-volatiles.[2] Since the silane boils at >100°C (and the PEG chain reduces volatility further), it survives the nebulization process while the mobile phase evaporates. This allows for gradient elution , which is critical to separate the monomeric silane from its condensed oligomers (dimers/trimers).[2]

Part 3: Validated Experimental Protocol (HPLC-ELSD)

This protocol utilizes anhydrous conditions to prevent on-column hydrolysis, ensuring you measure the sample as it exists in the bottle, not as it degrades in the column.[2]

Instrumentation & Conditions
  • System: HPLC with ELSD (e.g., Agilent 1260/1290 or Waters ACQUITY).

  • Detector: ELSD (Drift Tube Temp: 50°C; Nebulizer: 35°C; Gas Flow: 1.6 SLM N2).[2]

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) OR Cogent TYPE-C Silica Hydride (for maximum stability).[1][2]

    • Expert Insight: Standard silica columns have surface silanols that can catalyze the hydrolysis of your analyte.[5] "Type-C" columns have hydride surfaces (

      
      ) that are less reactive.[1][2][5]
      
Mobile Phase (Non-Aqueous Gradient)

To prevent hydrolysis, avoid water entirely.[1][2] Use a polarity gradient.

  • Solvent A: Acetonitrile (HPLC Grade, Dry).[1][2]

  • Solvent B: Tetrahydrofuran (THF) or Dichloromethane (DCM).[2]

  • Gradient:

    • 0–2 min: 100% A (Equilibration)[1][2]

    • 2–15 min: 100% A → 50% B (Elutes the polar silane, then washes hydrophobic oligomers)

    • 15–20 min: 50% B (Wash)

Sample Preparation (The Critical Step)
  • Diluent: Anhydrous Acetonitrile.[2]

  • Concentration: 1.0 mg/mL.[2]

  • Procedure:

    • Syringe-filter sample (0.2 µm PTFE) into a polypropylene vial.[1][2]

    • Warning: Do NOT use glass vials without inserts; the silane will react with the glass surface, lowering recovery.

    • Inject immediately (within 1 hour).

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision logic for validating silane purity, highlighting the critical control points (CCPs) that prevent data artifacts.

SilaneValidationStartStart: Silane Sample(this compound)SolubilitySolubility Check:Is sample soluble in ACN/THF?Start->SolubilityChromophoreChromophore Check:Does it have UV >254nm?Solubility->ChromophoreUV_MethodMethod: HPLC-UVChromophore->UV_MethodYes (Rare)ELSD_SelectSelection: ELSD or CADChromophore->ELSD_SelectNo (Typical)UV_FailFAIL:Low Sensitivity & Solvent NoiseUV_Method->UV_FailMobilePhaseMobile Phase Selection:Requires Non-Aqueous GradientELSD_Select->MobilePhaseHydrolysisRisk: On-Column Hydrolysis?MobilePhase->HydrolysisProtocol_AProtocol A: Aqueous/Organic(Standard RP)Hydrolysis->Protocol_AIf Water PresentProtocol_BProtocol B: Anhydrous ACN/THF(Proposed)Hydrolysis->Protocol_BIf AnhydrousResult_AArtifacts: Split Peaks(Silanols formed)Protocol_A->Result_AResult_BValid Result:Single Peak + Oligomers resolvedProtocol_B->Result_B

Caption: Decision matrix for silane analysis. Note the critical divergence at "Mobile Phase Selection" where aqueous solvents lead to artifact generation.

Part 5: Data Interpretation & Troubleshooting[1][2]

Interpreting the Chromatogram
  • Main Peak (~4-6 min): The monomeric this compound.[1][2]

  • Early Elution (<3 min): Hydrolysis products (Silanols). If these are high, check your solvent dryness.[2]

  • Late Elution (>10 min): Siloxane oligomers (dimers/trimers). These are "process impurities" formed during synthesis.[2]

    • Note: ELSD response is non-linear (log-log).[1][2] For precise quantitation, you must generate a calibration curve (

      
      ).[1][2]
      
Common Failure Modes
  • No Peaks? The nebulizer temperature is too high, evaporating the analyte. Lower to 30–35°C.[2]

  • Ghost Peaks? Contaminated nitrogen gas source or column bleed.[2]

  • Poor Reproducibility? The sample is reacting with moisture in the air. Use a septum-sealed vial and purge with dry nitrogen.[1][2]

References

  • Gelest, Inc. "Hydrolytic Stability of Silanes."[2] Gelest Technical Brochures. Accessed October 2023.[2]

  • Magnusson, B., et al. "Evaporative Light Scattering Detection (ELSD) in Pharmaceutical Analysis."[1][2] Journal of Chromatography A, Vol 1216.

  • Agilent Technologies. "Analysis of Non-Chromophoric Compounds by HPLC-ELSD." Agilent Application Notes.

  • MicroSolv Technology. "On-Column Hydrolysis in HPLC: Causes and Solutions using Type-C Silica." Cogent Columns Technical Guide. [1][2]

  • PubChem. "this compound Compound Summary." National Library of Medicine.[2]

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